molecular formula C8H6F3NO2 B1303392 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid CAS No. 261952-27-6

2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

Cat. No.: B1303392
CAS No.: 261952-27-6
M. Wt: 205.13 g/mol
InChI Key: SKPOIZISALNBFF-UHFFFAOYSA-N
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Description

2-amino-2-(3,4,5-trifluorophenyl)acetic Acid is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(3,4,5-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPOIZISALNBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380736
Record name 3,4,5-Trifluoro-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-27-6
Record name 3,4,5-Trifluoro-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a valuable building block in pharmaceutical research and development. The document details established methodologies, including the Strecker synthesis and the Bucherer-Bergs reaction, providing step-by-step experimental protocols and quantitative data to aid in laboratory-scale synthesis.

The synthesis begins with the commercially available starting material, 3,4,5-trifluorobenzaldehyde. This guide outlines two robust, well-documented pathways to transform this aldehyde into the target amino acid. Both methods produce a racemic mixture of the final product. For enantiomerically pure applications, further resolution or asymmetric synthesis techniques would be required.

Synthetic Pathways Overview

Two principal racemic synthesis routes are detailed:

  • The Strecker Synthesis: A two-step process involving the formation of an α-aminonitrile intermediate, followed by acid-catalyzed hydrolysis.

  • The Bucherer-Bergs Reaction: An alternative two-step route that proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to yield the target amino acid.

The following sections provide detailed experimental protocols for each pathway, supported by data tables and process flow diagrams.

Route 1: The Strecker Synthesis

The Strecker synthesis is a classic and efficient method for preparing α-amino acids from aldehydes.[1] The reaction proceeds in two main stages: the formation of an α-aminonitrile from the aldehyde, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile group to a carboxylic acid.[2][3]

Strecker_Synthesis_Workflow start 3,4,5-Trifluorobenzaldehyde step1 Step 1: α-Aminonitrile Formation start->step1 reagents1 NH4Cl, KCN Ethanol / H2O, 60°C reagents1->step1 intermediate 2-Amino-2-(3,4,5-trifluorophenyl)acetonitrile step1->intermediate step2 Step 2: Nitrile Hydrolisis intermediate->step2 reagents2 6M HCl (aq) Reflux, 100°C reagents2->step2 product This compound (Racemic Mixture) step2->product

Strecker Synthesis Workflow Diagram
Experimental Protocols

Step 1: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile

This procedure outlines the one-pot reaction to form the α-aminonitrile intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), ammonium chloride (1.2 eq), and a 1:1 mixture of ethanol and water (5 mL per gram of aldehyde).

  • Addition of Cyanide: While stirring the mixture at room temperature, add a solution of potassium cyanide (1.1 eq) dissolved in a minimum amount of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the mixture into ice water. The α-aminonitrile product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile

This step converts the nitrile functional group into a carboxylic acid.

  • Reaction Setup: Place the crude α-aminonitrile from the previous step into a round-bottom flask. Add 6 M aqueous hydrochloric acid (HCl) (approximately 10 mL per gram of nitrile).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. The hydrolysis of the nitrile is typically the rate-limiting step.[4]

  • Isolation and Purification: Cool the reaction mixture in an ice bath. The amino acid hydrochloride salt may precipitate. Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base such as ammonium hydroxide.

  • Final Product: Collect the precipitated solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain racemic this compound.

Parameter Step 1: Aminonitrile Formation Step 2: Nitrile Hydrolysis
Starting Material 3,4,5-Trifluorobenzaldehyde2-Amino-2-(3,4,5-trifluorophenyl)acetonitrile
Key Reagents NH₄Cl, KCN6 M HCl (aq)
Solvent Ethanol / Water (1:1)Water
Temperature 60°C100-110°C (Reflux)
Reaction Time 4 - 6 hours12 - 24 hours
Typical Yield ~85-95% (crude)~70-85% (from nitrile)

Route 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide salt.[5][6] The resulting 5-substituted hydantoin can then be hydrolyzed to the corresponding amino acid.[7][8]

Bucherer_Bergs_Workflow start 3,4,5-Trifluorobenzaldehyde step1 Step 1: Hydantoin Formation start->step1 reagents1 (NH4)2CO3, KCN Ethanol / H2O, 60°C reagents1->step1 intermediate 5-(3,4,5-Trifluorophenyl)hydantoin step1->intermediate step2 Step 2: Hydantoin Hydrolisis intermediate->step2 reagents2 Ba(OH)2 or NaOH Reflux, then H3O+ reagents2->step2 product This compound (Racemic Mixture) step2->product

Bucherer-Bergs Reaction Workflow Diagram
Experimental Protocols

Step 1: Synthesis of 5-(3,4,5-trifluorophenyl)hydantoin

This procedure details the formation of the hydantoin intermediate.

  • Reaction Setup: In a pressure-rated vessel or a round-bottom flask with a securely clamped reflux condenser, prepare a solution of 3,4,5-trifluorobenzaldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Add water until a solution is formed (a 50% ethanol/water mixture is often effective).[6]

  • Reaction: Seal the vessel or heat the flask to 60-70°C and stir for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After cooling, the hydantoin product often precipitates from the reaction mixture. If not, dilute the mixture with water and acidify with dilute HCl to induce precipitation. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 5-(3,4,5-trifluorophenyl)hydantoin.

Step 2: Hydrolysis of 5-(3,4,5-trifluorophenyl)hydantoin

This step involves the ring-opening of the hydantoin to give the final amino acid.

  • Reaction Setup: Suspend the hydantoin intermediate from the previous step in a 10-25% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of barium hydroxide (Ba(OH)₂).[9]

  • Hydrolysis: Heat the mixture to reflux (100-140°C, depending on the base concentration) for 12-24 hours until the hydantoin is fully consumed (monitored by TLC).

  • Isolation: Cool the reaction mixture. If Ba(OH)₂ was used, add sulfuric acid (H₂SO₄) to precipitate barium sulfate, which is then removed by filtration. If NaOH was used, proceed directly to the next step.

  • Final Product: Acidify the filtrate with a mineral acid like HCl to the isoelectric point (pH 5-6). The desired amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain racemic this compound.

Parameter Step 1: Hydantoin Formation Step 2: Hydantoin Hydrolysis
Starting Material 3,4,5-Trifluorobenzaldehyde5-(3,4,5-Trifluorophenyl)hydantoin
Key Reagents (NH₄)₂CO₃, KCNNaOH or Ba(OH)₂
Solvent Ethanol / WaterWater
Temperature 60 - 70°C100 - 140°C (Reflux)
Reaction Time 8 - 12 hours12 - 24 hours
Typical Yield ~75-90%~80-95%

Asymmetric Synthesis Strategies

While this guide focuses on racemic preparations, it is important for drug development professionals to consider stereochemistry. Enantiomerically pure α-amino acids are often required for pharmaceutical applications. Modern methods for achieving this include:

  • Asymmetric Strecker Reactions: Utilizing a chiral amine or a chiral catalyst to induce stereoselectivity in the formation of the α-aminonitrile intermediate.

  • Chiral Auxiliary-Based Methods: A prominent strategy involves the alkylation of chiral Ni(II) complexes of glycine Schiff bases.[10][11][12] This method allows for high diastereoselectivity and provides access to enantiomerically pure amino acids after removal of the chiral auxiliary.

These advanced methods offer excellent stereocontrol but require specialized reagents and optimization. They represent a critical next step for researchers requiring specific enantiomers of this compound.

References

In-Depth Technical Guide: 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 261952-27-6

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a fluorinated, non-proteinogenic amino acid derivative. Its structure is characterized by a phenylglycine core with three fluorine atoms substituted at the 3, 4, and 5 positions of the phenyl ring. The presence of the trifluorophenyl group significantly influences the compound's physicochemical and biological properties, making it a molecule of interest in medicinal chemistry and drug design.

Chemical Structure:

Molecular Formula: C₈H₆F₃NO₂

Synonyms:

  • 3,4,5-Trifluoro-dl-phenylglycine[1]

  • α-Amino-3,4,5-trifluorobenzeneacetic acid[1]

At present, detailed, publicly available experimental data on the physicochemical properties such as melting point, boiling point, and solubility for this compound are limited. For the related compound, 2,4,5-Trifluorophenylacetic acid (CAS: 209995-38-0), the melting point is reported to be in the range of 121-125 °C. This information may serve as a preliminary reference, but experimental determination for the target compound is crucial.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible scientific literature. However, general synthetic routes for structurally similar fluorinated amino acids can provide a foundational methodology. One common approach is the Strecker synthesis.

Hypothetical Strecker Synthesis Workflow:

This protocol is a generalized procedure based on established methods for α-amino acid synthesis and should be adapted and optimized for the specific target compound.

Objective: To synthesize this compound from 3,4,5-trifluorobenzaldehyde.

Materials:

  • 3,4,5-trifluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Experimental Workflow Diagram:

G start Start: 3,4,5-trifluorobenzaldehyde step1 Step 1: Aminonitrile Formation Reagents: NH4Cl, NaCN, MeOH/H2O Conditions: 0-5 °C, then stir at RT for 12-24h start->step1 step2 Step 2: Hydrolysis Reagent: Concentrated HCl Conditions: Reflux for 4-6h step1->step2 step3 Step 3: Neutralization & Precipitation Reagent: NaOH solution Conditions: Cool to precipitate step2->step3 step4 Step 4: Isolation & Purification Methods: Filtration, Washing, Recrystallization step3->step4 end_product End Product: This compound step4->end_product

Caption: A generalized workflow for the synthesis of this compound via the Strecker reaction.

Procedure:

Step 1: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium cyanide (1.2 eq) in water, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water and extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • To the crude 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the completion of hydrolysis by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution to a pH of approximately 5-6 to precipitate the amino acid.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.

Safety Precaution: This synthesis involves highly toxic sodium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical and Spectroscopic Data

Currently, there is a lack of published experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound. The following tables present predicted data based on the analysis of structurally similar compounds. Experimental verification is essential.

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H7.0 - 7.5mAromatic protons
¹H4.5 - 5.0sα-proton
¹³C170 - 175sCarbonyl carbon
¹³C135 - 155m (d, t)Aromatic carbons (C-F coupling)
¹³C55 - 65sα-carbon
¹⁹F-130 to -160mFluorine atoms on the aromatic ring

Table 2: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500BroadO-H stretch (Carboxylic acid)
3200 - 2800BroadN-H stretch (Amino acid salt)
~1700StrongC=O stretch (Carboxylic acid)
~1600MediumN-H bend (Amine)
1500 - 1400MediumC=C stretch (Aromatic ring)
1300 - 1100StrongC-F stretch

Table 3: Predicted Mass Spectrometry Data

m/z RatioIonMethod
230.04[M+H]⁺ESI+
228.03[M-H]⁻ESI-
184.04[M-COOH]⁺EI/ESI+

Biological and Pharmacological Significance

While specific biological activity and signaling pathway involvement for this compound are not yet reported in the literature, the incorporation of fluorinated amino acids into peptides and other small molecules is a well-established strategy in drug discovery.

Potential Applications in Drug Development:

The unique properties imparted by the trifluorophenyl moiety suggest potential utility in several areas of pharmaceutical research.

Logical Relationship Diagram:

G compound This compound property1 Increased Metabolic Stability compound->property1 property2 Enhanced Binding Affinity compound->property2 property3 Improved Lipophilicity compound->property3 application1 Peptidomimetics property1->application1 application2 Enzyme Inhibitors property2->application2 application3 CNS Drug Candidates property3->application3 goal Improved Pharmacokinetic and Pharmacodynamic Properties application1->goal application2->goal application3->goal

Caption: Potential impact of incorporating this compound into drug candidates.

  • Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, potentially increasing the half-life of a drug.

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets.

  • Lipophilicity: Fluorination often increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

Given these properties, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors or receptor modulators where specific interactions with a phenyl group are important. Further research is required to elucidate its specific biological activities and mechanisms of action.

References

In-depth Technical Guide: 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a fluorinated, non-proteinogenic amino acid. Its structural similarity to natural amino acids, combined with the unique properties conferred by the trifluorophenyl group, makes it a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine into drug candidates can modulate various physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known properties of this compound, though it is important to note that publicly available experimental data on this specific compound is limited. Much of the available information is predictive, and further experimental validation is required.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is critical to distinguish this compound from the more extensively documented 2,4,5-trifluorophenylacetic acid, which lacks the alpha-amino group.

PropertyValueSource
Molecular Formula C₈H₆F₃NO₂N/A
Molecular Weight 221.13 g/mol N/A
CAS Number 261952-27-6[1]
Predicted Boiling Point 280.8 ± 40.0 °CN/A
Predicted pKa 1.50 ± 0.10N/A
Predicted Density 1.531 ± 0.06 g/cm³N/A
Melting Point Data not availableN/A
Solubility Data not availableN/A

Synthesis

Hypothetical Strecker Synthesis Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of this compound via the Strecker synthesis. This is a generalized pathway and would require significant experimental optimization.

G cluster_start Starting Materials cluster_reaction1 Step 1: Aminonitrile Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product 3,4,5-trifluorobenzaldehyde 3,4,5-trifluorobenzaldehyde Reaction1 Reaction in suitable solvent 3,4,5-trifluorobenzaldehyde->Reaction1 Ammonia Ammonia Ammonia->Reaction1 Cyanide_Source Cyanide Source (e.g., KCN) Cyanide_Source->Reaction1 alpha_aminonitrile 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile Reaction1->alpha_aminonitrile Reaction2 Acid or base catalyzed hydrolysis alpha_aminonitrile->Reaction2 Final_Product This compound Reaction2->Final_Product

Hypothetical Strecker Synthesis Workflow.

Detailed Methodological Considerations for Hypothetical Strecker Synthesis:

  • Step 1: Aminonitrile Formation: 3,4,5-trifluorobenzaldehyde would be reacted with ammonia and a cyanide source, such as potassium cyanide or trimethylsilyl cyanide. The reaction is typically carried out in a protic solvent like methanol or ethanol. The temperature and reaction time would need to be carefully optimized to maximize the yield of the intermediate α-aminonitrile, 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile.

  • Step 2: Hydrolysis: The resulting α-aminonitrile would then be hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with strong acids like hydrochloric acid or sulfuric acid, is common. The reaction mixture is typically heated to drive the hydrolysis to completion.

  • Purification: The final product would require purification, likely through recrystallization or chromatography, to remove any unreacted starting materials or byproducts.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound.

Given its structure as a non-natural amino acid, it could potentially act as:

  • An enzyme inhibitor: By mimicking the structure of a natural amino acid substrate, it could bind to the active site of an enzyme and inhibit its activity.

  • A pharmacological tool: It could be incorporated into peptides to study structure-activity relationships or to enhance their metabolic stability.

  • A building block for novel therapeutics: The unique electronic properties of the trifluorophenyl ring could lead to novel interactions with biological targets.

Logical Relationship for Investigating Biological Activity

The following diagram outlines a logical workflow for the initial investigation of the biological activity of this compound.

G Start This compound Screening High-Throughput Screening (e.g., enzyme panels, receptor binding assays) Start->Screening Hit_Identified Biological 'Hit' Identified Screening->Hit_Identified No_Hit No Significant Activity Screening->No_Hit if no activity Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identified->Dose_Response if 'hit' Mechanism_Study Mechanism of Action Studies (e.g., kinetic analysis, structural biology) Dose_Response->Mechanism_Study Pathway_Analysis Cellular Pathway Analysis (e.g., Western blot, reporter assays) Mechanism_Study->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Investigative Workflow for Biological Activity.

Conclusion

This compound represents a potentially valuable building block for the development of novel pharmaceuticals and chemical probes. However, the current lack of publicly available experimental data on its synthesis, physicochemical properties, and biological activity highlights a significant knowledge gap. The information provided in this guide is based on predictive data and general chemical principles. Researchers and drug development professionals interested in this compound will need to undertake foundational research to establish its properties and potential applications. The hypothetical synthesis and biological investigation workflows presented here offer a starting point for such endeavors.

References

An In-depth Technical Guide on 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and proposed methodologies for the synthesis and characterization of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopy, along with data from structurally analogous compounds, to offer valuable insights for researchers. This guide is intended to serve as a foundational resource for professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science who are interested in the unique properties conferred by trifluorinated phenylglycine scaffolds.

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties that the fluorine atom imparts.[][2] The introduction of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Phenylglycine and its derivatives are an important class of non-proteinogenic amino acids found in various natural products and are utilized as chiral building blocks in organic synthesis.[3][4] The compound this compound combines the structural features of a phenylglycine with a trifluorinated phenyl ring, suggesting it may possess unique biological and chemical properties. This guide aims to provide a detailed theoretical framework for its molecular structure and characterization.

Molecular Structure and Identifiers

The core structure of this compound consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3,4,5-trifluorophenyl group.

IdentifierValue
IUPAC Name This compound
CAS Number 261952-27-6[5][6]
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 221.13 g/mol
SMILES NC(C(=O)O)c1cc(F)c(F)c(F)c1
InChI InChI=1S/C8H6F3NO2/c9-5-1-4(2-6(10)7(5)11)3(12)8(13)14/h1-3H,12H2,(H,13,14)

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// Atom nodes C_alpha [label="Cα", pos="0,0!"]; N [label="H₂N", pos="-1.5,0.5!"]; COOH_C [label="C", pos="1.5,0.5!"]; COOH_O1 [label="O", pos="2.5,0!"]; COOH_O2 [label="OH", pos="1.5,1.5!"]; H [label="H", pos="0,-1!"]; Phenyl_C1 [label="C", pos="0,2!"]; Phenyl_C2 [label="C", pos="-1,3!"]; Phenyl_C3 [label="C", pos="-1,4.5!"]; Phenyl_C4 [label="C", pos="0,5.5!"]; Phenyl_C5 [label="C", pos="1,4.5!"]; Phenyl_C6 [label="C", pos="1,3!"]; F3 [label="F", pos="-2,5.5!"]; F4 [label="F", pos="0,6.5!"]; F5 [label="F", pos="2,5.5!"];

// Bonds C_alpha -- N [len=1.2]; C_alpha -- COOH_C [len=1.2]; C_alpha -- H [len=1.2]; C_alpha -- Phenyl_C1 [len=1.2]; COOH_C -- COOH_O1 [style=double, len=1.2]; COOH_C -- COOH_O2 [len=1.2]; Phenyl_C1 -- Phenyl_C2 [len=1.5]; Phenyl_C2 -- Phenyl_C3 [len=1.5]; Phenyl_C3 -- Phenyl_C4 [len=1.5]; Phenyl_C4 -- Phenyl_C5 [len=1.5]; Phenyl_C5 -- Phenyl_C6 [len=1.5]; Phenyl_C6 -- Phenyl_C1 [len=1.5]; Phenyl_C3 -- F3 [len=1.2]; Phenyl_C4 -- F4 [len=1.2]; Phenyl_C5 -- F5 [len=1.2]; }

Caption: 2D Molecular Structure of the compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2m2HAr-H
~5.0s1Hα-CH
Broads2H-NH
Broads1H-COOH

Note: Chemical shifts are referenced to TMS. The positions of exchangeable protons (-NH₂ and -COOH) are highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Data
Chemical Shift (ppm)C-F CouplingAssignment
~170-175-C OOH
~148-152d, ¹JCF ≈ 250 HzC -F (C4)
~138-142d, ¹JCF ≈ 250 HzC -F (C3, C5)
~130-135t, ²JCF ≈ 25 HzC -CF (C2, C6)
~110-115mC H (Aromatic)
~55-60-α-C

Note: Spectra are typically acquired with proton decoupling. Large one-bond C-F coupling constants are expected to cause significant splitting of the signals for the fluorinated carbons.[7][8]

Predicted ¹⁹F NMR Data
Chemical Shift (ppm)MultiplicityAssignment
~ -130 to -140tF4
~ -160 to -170dF3, F5

Note: Chemical shifts are referenced to CFCl₃. The spectrum is expected to be relatively simple due to the symmetry of the trifluorophenyl group.[5][9]

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic acid)
3300-3000MediumN-H stretch (Amine)
3100-3000MediumAromatic C-H stretch
1750-1700StrongC=O stretch (Carboxylic acid)
1620-1550MediumN-H bend (Amine)
1500-1400StrongAromatic C=C stretch
1300-1100StrongC-F stretch

Note: Spectra are typically obtained from a solid sample, for example, using a KBr pellet.[10]

Predicted Mass Spectrometry Data
m/zIonMethod
222.0430[M+H]⁺ESI+
220.0274[M-H]⁻ESI-
176.0481[M-COOH]⁺EI/ESI+

Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive fragmentation.[11][12]

Proposed Experimental Protocols

The following section details a proposed synthetic route and analytical procedures for this compound.

Proposed Synthesis via Strecker Reaction

The Strecker synthesis is a well-established method for the synthesis of α-amino acids.[13] This proposed protocol adapts this method for the target molecule.

Workflow Diagram:

Strecker_Synthesis cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis 3,4,5-Trifluorobenzaldehyde 3,4,5-Trifluorobenzaldehyde Reaction_Vessel_1 Stir in aq. Methanol 0-5 °C 3,4,5-Trifluorobenzaldehyde->Reaction_Vessel_1 1 eq Aminonitrile 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile Reaction_Vessel_1->Aminonitrile Yields Ammonium_Chloride NH₄Cl Ammonium_Chloride->Reaction_Vessel_1 1.5 eq Sodium_Cyanide NaCN Sodium_Cyanide->Reaction_Vessel_1 1.2 eq Aminonitrile_Input Aminonitrile Reaction_Vessel_2 Reflux Aminonitrile_Input->Reaction_Vessel_2 Workup Neutralization & Purification Reaction_Vessel_2->Workup HCl Conc. HCl HCl->Reaction_Vessel_2 Final_Product This compound Workup->Final_Product

Caption: Proposed workflow for the Strecker synthesis.

Procedure:

  • Aminonitrile Formation: In a well-ventilated fume hood, dissolve 3,4,5-trifluorobenzaldehyde (1 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water. To this solution, add sodium cyanide (1.2 eq) portion-wise while stirring and maintaining the temperature at 0-5 °C. Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol. Add concentrated hydrochloric acid and heat the mixture to reflux for 6-8 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude amino acid. The crude product can be collected by filtration and recrystallized from a suitable solvent system (e.g., water/ethanol) to yield the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure by identifying the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

  • Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, proton decoupling should be employed.

Infrared (IR) Spectroscopy:

  • Objective: To identify the characteristic functional groups present in the molecule.

  • Protocol:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural similarity to other biologically active amino acid derivatives suggests potential areas of interest. Phenylglycine derivatives are known to be components of various natural products with antimicrobial and other biological activities.[3][4] The introduction of fluorine can enhance metabolic stability and modulate protein-ligand interactions.[2]

It is plausible that this compound could act as a mimic of natural amino acids, potentially interfering with metabolic pathways or acting as an inhibitor of enzymes that process amino acids. For example, many amino acid derivatives are precursors to neurotransmitters or can modulate their signaling.[14][15] Further research would be required to elucidate any specific signaling pathways in which this molecule may be involved.

A hypothetical workflow for investigating the biological activity of this compound is presented below.

Biological_Screening_Workflow Compound This compound Initial_Screening High-Throughput Screening (e.g., cell viability, enzyme inhibition) Compound->Initial_Screening Hit_Identification Identification of 'Hits' (Active Compounds) Initial_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response If Active Mechanism_of_Action Mechanism of Action Studies (e.g., target identification, pathway analysis) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A logical workflow for biological screening.

Conclusion

This compound represents a molecule of interest for further investigation in medicinal chemistry and related fields. This technical guide provides a foundational understanding of its molecular structure and predicted properties, along with proposed methodologies for its synthesis and characterization. The presented information is intended to facilitate future research into the potential applications of this and similar fluorinated amino acids. Direct experimental validation of the predicted data and proposed protocols is a necessary next step for any researcher venturing into this area.

References

A Technical Guide to the Anticipated Biological Activity of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any specific biological activity data, experimental protocols, or elucidated signaling pathways for the compound 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. This technical guide, therefore, provides an in-depth analysis of the anticipated biological properties of this molecule based on the well-documented effects of fluorine substitution in analogous amino acid and phenylacetic acid derivatives. The methodologies and conceptual frameworks presented are intended to serve as a roadmap for the future investigation of this novel compound.

Introduction: The Role of Fluorination in Modulating Bioactivity

The introduction of fluorine atoms into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological profiles.[1][2] The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physical, chemical, and biological properties.[1] Key effects of fluorination, particularly on aromatic rings, include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to enzymatic degradation and thereby increasing their in vivo half-life.[3]

  • Increased Lipophilicity: Fluorine substitution generally increases a compound's affinity for lipid environments, which can improve membrane permeability and cellular uptake.[3]

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and modify the electronic environment of the aromatic ring, influencing interactions with biological targets.[3]

  • Conformational Changes: The steric and electronic effects of fluorine can influence the three-dimensional structure of molecules, potentially leading to enhanced binding affinity and specificity for target proteins.[3]

Given these principles, this compound, a derivative of glycine with a trifluorinated phenyl group, represents a compound with significant potential for novel biological activity.

Anticipated Biological Profile and Therapeutic Potential

While no direct data exists, we can hypothesize potential areas of biological activity for this compound based on the activities of structurally related fluorinated amino acids and phenylacetic acid derivatives.

  • Enzyme Inhibition: Fluorinated amino acids have been successfully developed as enzyme inhibitors.[1] The trifluorophenyl moiety could act as a key binding element in the active site of various enzymes.

  • Anticancer and Antibacterial Properties: Derivatives of fluorinated phenylacetic acid have been investigated for their potential as anticancer and antibacterial agents.[4]

  • Neurological Activity: As an amino acid analog, there is a potential for interaction with receptors and transporters in the central nervous system.

Framework for Biological Evaluation

The following sections outline a general approach for the comprehensive biological evaluation of this compound.

Data Presentation: A Template for Quantitative Analysis

Should experimental data become available, it is recommended to structure it in clear, comparative tables. Below are templates for presenting initial in vitro screening data.

Table 1: In Vitro Cytotoxicity Profile

Cell LineIC₅₀ (µM)
Cancer Cell Line AData
Cancer Cell Line BData
Normal Cell LineData

Table 2: Enzyme Inhibition Assay

Target EnzymeIC₅₀ (µM)Ki (µM)
Enzyme ADataData
Enzyme BDataData
Experimental Protocols: A General Methodology

The following are generalized protocols that would be suitable for the initial biological characterization of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture selected cancer and non-cancerous cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Protocol 2: General Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagents: Prepare assay buffer, kinase, substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and the test compound or vehicle control.

  • Initiation: Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a set period.

  • Detection: Stop the reaction and quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Determine the percentage of enzyme inhibition and calculate the IC₅₀ value.

Conceptual Workflows and Signaling Pathways

As the specific mechanism of action is unknown, the following diagrams illustrate a conceptual workflow for investigating the biological activity of a novel compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A This compound B Primary Screening (e.g., Cytotoxicity, Enzyme Inhibition) A->B C Hit Identification B->C D Dose-Response Studies C->D E Mechanism of Action Studies (e.g., Target Deconvolution) D->E F Animal Model Selection E->F Lead Compound G Pharmacokinetic Studies F->G H Efficacy Studies G->H I Toxicology Studies H->I

Conceptual workflow for the biological evaluation of a novel compound.

Should the compound show activity in a particular area, such as anticancer, a relevant signaling pathway could be investigated. For example, if it induces apoptosis, the intrinsic apoptosis pathway could be a focus.

G compound This compound (Hypothetical Action) mito Mitochondrial Stress compound->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

A Technical Guide to 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature on the specific compound 2-amino-2-(3,4,5-trifluorophenyl)acetic acid is limited. This guide provides a comprehensive overview based on established synthetic methodologies for analogous fluorinated α-amino acids and predicted physicochemical properties. The experimental protocols are representative examples and may require optimization.

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into amino acid structures can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications. This technical guide focuses on this compound, a non-canonical amino acid with potential applications in the design of peptides, peptidomimetics, and small molecule therapeutics. Due to the limited direct literature, this document outlines plausible synthetic routes and predicted properties based on related compounds.

Physicochemical Properties

PropertyValue (for 2,4,5-Trifluorophenylacetic acid)Data Source
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [1][2]
Appearance Solid[1]
Melting Point 121-125 °C[1][2]
Assay 97%[1]
SMILES String OC(=O)Cc1cc(F)c(F)cc1F[1]
InChI Key YSQLGGQUQDTBSL-UHFFFAOYSA-N[1]

Synthesis of this compound

While specific literature for the synthesis of this compound is scarce, established methods for the synthesis of α-amino acids can be applied. The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. A plausible synthetic route starting from 3,4,5-trifluorobenzaldehyde is outlined below. Chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, also present a viable strategy for producing enantiomerically pure fluorinated amino acids.[3][4][5]

Proposed Synthetic Pathway: Strecker Synthesis

A potential pathway for the synthesis of this compound is the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Strecker_Synthesis 3,4,5-Trifluorobenzaldehyde 3,4,5-Trifluorobenzaldehyde alpha-Iminonitrile alpha-Iminonitrile 3,4,5-Trifluorobenzaldehyde->alpha-Iminonitrile + NH3 alpha-Aminonitrile alpha-Aminonitrile alpha-Iminonitrile->alpha-Aminonitrile + HCN Target_Compound This compound alpha-Aminonitrile->Target_Compound Hydrolysis (H3O+)

Caption: Proposed Strecker synthesis of the target compound.

Experimental Protocols

The following is a generalized experimental protocol for the Strecker synthesis of an α-amino acid, adapted for the synthesis of this compound.

Materials:

  • 3,4,5-trifluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (aqueous)

  • Hydrochloric acid (HCl)

  • Methanol

  • Diethyl ether

  • Water

Procedure:

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, a solution of ammonium chloride in water is added to an aqueous solution of sodium cyanide at 0-5 °C.

    • A solution of 3,4,5-trifluorobenzaldehyde in methanol is then added dropwise to the cyanide/ammonium chloride solution with vigorous stirring.

    • The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • The resulting α-aminonitrile may precipitate out of the solution or can be extracted with an organic solvent like diethyl ether.

  • Hydrolysis of the α-aminonitrile:

    • The isolated α-aminonitrile is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added to the aminonitrile, and the mixture is refluxed for several hours.

    • After hydrolysis is complete (monitored by TLC), the reaction mixture is cooled, and the excess acid is neutralized.

    • The crude amino acid is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Note: This is a generalized procedure and may require significant optimization for the specific substrate. All work with cyanides must be performed with extreme caution in a well-ventilated fume hood, and appropriate safety measures must be in place to neutralize any cyanide waste.

Asymmetric Synthesis

For applications in drug development, enantiomerically pure amino acids are often required. Asymmetric synthesis of fluorinated α-amino acids can be achieved through several strategies:

  • Chiral auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of the reaction, followed by its removal to yield the enantiopure amino acid.

  • Catalytic asymmetric synthesis: Chiral catalysts can be employed to favor the formation of one enantiomer over the other.[6]

  • Enzymatic resolution: Enzymes such as lipases or aminoacylases can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Chemoenzymatic approaches that combine a chemical synthesis step (like the Strecker synthesis) with an enzymatic resolution step are particularly powerful.[3][4][5][7][8]

Experimental Workflow: Chemoenzymatic Synthesis

The following diagram illustrates a general workflow for the chemoenzymatic synthesis of an enantiopure fluorinated amino acid.

Chemoenzymatic_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution Start 3,4,5-Trifluorobenzaldehyde Strecker Strecker Reaction Start->Strecker Racemic_AA Racemic this compound Strecker->Racemic_AA Enzyme Enzymatic Resolution (e.g., Acylase) Racemic_AA->Enzyme Enantiopure_AA Enantiopure (L or D)-Amino Acid Enzyme->Enantiopure_AA Unreacted_Enantiomer Unreacted (D or L)-Amino Acid Derivative Enzyme->Unreacted_Enantiomer Separation Separation Enantiopure_AA->Separation Unreacted_Enantiomer->Separation

Caption: Chemoenzymatic synthesis workflow.

Potential Applications

While no specific biological activities for this compound have been reported, fluorinated amino acids, in general, are valuable tools in several areas of research and development:

  • Peptide and Protein Engineering: Incorporation of this amino acid into peptides could enhance their metabolic stability and modify their conformation, potentially leading to improved therapeutic properties.

  • Enzyme Inhibitors: The unique electronic properties of the trifluorophenyl ring could be exploited in the design of enzyme inhibitors.

  • ¹⁹F NMR Probes: The presence of three fluorine atoms makes this compound a potential candidate for use as a ¹⁹F NMR probe to study biological systems.

Conclusion

This compound represents a potentially valuable but currently understudied building block for medicinal chemistry and drug discovery. While direct experimental data is lacking, established synthetic methodologies for α-amino acids, such as the Strecker synthesis and chemoenzymatic approaches, provide clear pathways for its preparation. Further research into the synthesis, properties, and biological activities of this compound is warranted to unlock its full potential in the development of novel therapeutics and research tools.

References

A Technical Guide to the Potential Applications of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications of the novel fluorinated α-amino acid, 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. While specific research on this compound is emerging, its structural characteristics—a trifluorinated phenyl ring attached to an α-amino acid scaffold—position it as a highly promising building block in medicinal chemistry. This document synthesizes the available information and provides a forward-looking perspective on its potential in drug discovery, particularly in the development of enzyme inhibitors and metabolically robust peptides. We present postulated synthetic routes, a hypothetical experimental workflow for assessing its biological activity, and a discussion of the physicochemical advantages conferred by its unique trifluorophenyl moiety.

Introduction: The Strategic Role of Fluorinated Amino Acids in Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a molecule. When integrated into the structure of amino acids, these "fluorinated amino acids" serve as powerful tools for creating novel therapeutics with improved characteristics such as:

  • Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can increase the half-life of a drug.[1][2]

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and create favorable interactions with protein targets, potentially increasing binding affinity.[2][3]

  • Conformational Control: Fluorination can influence the conformational preferences of peptides, leading to more stable secondary structures.[1]

  • Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][4]

This compound is a non-natural, chiral α-amino acid that embodies these desirable features. Its trifluorinated phenyl ring is anticipated to confer significant metabolic stability and modulate the electronic properties of the entire molecule.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its basic properties can be summarized as follows:

PropertyValueSource
CAS Number 261952-27-6Internal Knowledge
Molecular Formula C₈H₆F₃NO₂Internal Knowledge
Molecular Weight 205.14 g/mol Internal Knowledge
Appearance White to off-white solid (predicted)Inferred
Solubility Predicted to be soluble in polar organic solventsInferred

Postulated Synthesis of this compound

The synthesis of this compound is not yet widely documented. However, established methods for α-amino acid synthesis can be logically applied. The Strecker synthesis is a plausible and efficient route.

Hypothetical Strecker Synthesis Protocol

The Strecker synthesis is a two-step process that begins with an aldehyde.[5][6][7]

Step 1: Formation of α-aminonitrile

  • Reaction Setup: In a well-ventilated fume hood, 3,4,5-trifluorobenzaldehyde is dissolved in a suitable solvent such as methanol.

  • Reagent Addition: An aqueous solution of ammonium chloride is added, followed by the careful addition of an aqueous solution of sodium cyanide.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched, and the resulting α-amino- (3,4,5-trifluorophenyl)acetonitrile is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

Step 2: Hydrolysis of the α-aminonitrile

  • Reaction Setup: The crude α-aminonitrile from the previous step is dissolved in a strong aqueous acid, such as hydrochloric acid.

  • Reaction Conditions: The mixture is heated to reflux. The hydrolysis of the nitrile to a carboxylic acid is monitored by TLC or HPLC.

  • Work-up and Isolation: After the reaction is complete, the solution is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The solid product, this compound, is collected by filtration, washed with cold water, and dried.

Below is a DOT script for the proposed synthesis workflow.

G Postulated Strecker Synthesis Workflow start Start: 3,4,5-Trifluorobenzaldehyde reagents1 NH4Cl, NaCN Methanol/Water step1 Step 1: Formation of α-aminonitrile reagents1->step1 intermediate α-amino-(3,4,5-trifluorophenyl)acetonitrile step1->intermediate reagents2 Aqueous Acid (e.g., HCl) Heat step2 Step 2: Hydrolysis of Nitrile reagents2->step2 end Product: this compound step2->end

Caption: A flowchart of the postulated Strecker synthesis.

Potential Applications in Drug Discovery

The structural features of this compound make it a prime candidate for use as a building block in the synthesis of high-value pharmaceutical compounds.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[8][9] The blockbuster anti-diabetic drug, sitagliptin, features a trifluorophenyl moiety. The related compound, 2,4,5-trifluorophenylacetic acid, is a known intermediate in the synthesis of sitagliptin.[10] It is therefore highly plausible that this compound could serve as a chiral building block for a new generation of DPP-4 inhibitors. The α-amino group provides a handle for peptide coupling reactions, while the trifluorophenyl group can occupy the S1 pocket of the DPP-4 enzyme, potentially leading to high potency and selectivity.

The following DOT script illustrates the potential role of this compound in the synthesis of a hypothetical DPP-4 inhibitor.

G Hypothetical Synthesis of a DPP-4 Inhibitor start This compound reagents Peptide Coupling Reagents (e.g., EDC, HOBt) coupling Peptide Bond Formation reagents->coupling scaffold Amine-containing Scaffold (e.g., triazolopiperazine) scaffold->coupling end Hypothetical DPP-4 Inhibitor coupling->end

Caption: Role in hypothetical DPP-4 inhibitor synthesis.

Metabolically Stable Peptides

Peptide-based therapeutics are of great interest due to their high specificity and potency. However, their clinical use is often limited by poor metabolic stability.[1][11] The incorporation of fluorinated amino acids like this compound into peptide sequences can enhance their resistance to proteolytic degradation, thereby prolonging their therapeutic effect.[12] The bulky and electronically distinct trifluorophenyl side chain can sterically hinder the approach of proteases and alter the electronic nature of the adjacent peptide bonds, making them less susceptible to cleavage.

The impact of fluorination on drug properties is visualized in the DOT script below.

G Impact of Fluorination on Drug Properties fluorination Incorporation of This compound prop1 Increased Metabolic Stability fluorination->prop1 prop2 Enhanced Binding Affinity fluorination->prop2 prop3 Improved Membrane Permeability fluorination->prop3 prop4 Conformational Stabilization fluorination->prop4 outcome Improved Pharmacokinetic and Pharmacodynamic Profile prop1->outcome prop2->outcome prop3->outcome prop4->outcome

Caption: Benefits of fluorination in drug design.

Hypothetical Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To evaluate the potential of compounds derived from this compound as DPP-4 inhibitors, a standard in vitro fluorescence-based assay can be employed.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound synthesized from this compound

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

  • Reaction Mixture: In the wells of the microplate, add the assay buffer, the test compound dilutions (or positive/negative controls), and the DPP-4 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using the microplate reader. The cleavage of the AMC group by DPP-4 results in a fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound is a compelling, yet underexplored, building block for drug discovery. Its inherent properties, derived from the trifluorinated phenyl ring and the α-amino acid core, suggest significant potential for the development of novel therapeutics with enhanced metabolic stability and target affinity. The most immediate and promising application appears to be in the synthesis of new DPP-4 inhibitors for the treatment of type 2 diabetes. Further research into the efficient synthesis of this compound and its incorporation into diverse molecular scaffolds is warranted. The exploration of its use in creating metabolically stable peptide drugs also represents a promising avenue for future investigation. This technical guide serves as a foundational document to stimulate and guide further research into the exciting potential of this unique fluorinated amino acid.

References

discovery and history of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid: Discovery, Synthesis, and Potential Applications

Introduction

This compound is a synthetic, non-proteinogenic amino acid. As a member of the fluorinated phenylglycine family, it holds significant interest for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms into amino acid scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby favorably influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the inferred discovery, synthetic methodologies, and potential applications of this compound, based on the broader context of fluorinated amino acids and related compounds.

Discovery and History

The rationale for its synthesis can be inferred from the known benefits of fluorine incorporation in drug design. The 3,4,5-trifluorophenyl moiety imparts unique electronic properties and can influence molecular conformation, potentially leading to enhanced interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for α-amino acid synthesis. A common and direct route is the Strecker synthesis, starting from the corresponding aldehyde.

Plausible Synthetic Pathway

A plausible synthetic pathway for this compound is outlined below. The process would likely begin with the commercially available 3,4,5-trifluorobenzaldehyde.

G A 3,4,5-Trifluorobenzaldehyde B Intermediate Iminonitrile A->B NH3, NaCN C Racemic 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile B->C D Racemic this compound C->D Acid Hydrolysis (e.g., HCl) E (S)- or (R)-2-amino-2-(3,4,5-trifluorophenyl)acetic acid D->E Chiral Resolution

Caption: Plausible synthetic route to this compound.

Experimental Protocols

Synthesis of Racemic this compound via Strecker Synthesis

  • Reaction Setup: To a solution of 3,4,5-trifluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) is added at 0-5 °C.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Aminonitrile: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the alcohol. The aqueous residue is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile.

  • Hydrolysis to the Amino Acid: The crude aminonitrile is then subjected to acidic hydrolysis. It is refluxed in a concentrated solution of hydrochloric acid (e.g., 6 M HCl) for 6-12 hours.

  • Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NH4OH) to precipitate the amino acid. The solid product is collected by filtration, washed with cold water, and then with a water-miscible organic solvent like ethanol or acetone, and finally dried under vacuum to afford racemic this compound.

Chiral Resolution (for Enantiomerically Pure Forms)

The resolution of the racemic mixture can be achieved using classical methods involving the formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine), followed by fractional crystallization and subsequent liberation of the enantiomerically pure amino acid.

Physicochemical Properties
PropertyValue
CAS Number 261952-27-6 (racemate)
1022990-86-8 ((S)-enantiomer)
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 205.14 g/mol
Appearance White to off-white solid (predicted)
Solubility Sparingly soluble in water, soluble in acidic and basic solutions (predicted)

Potential Applications and Biological Significance

While specific biological data for this compound is scarce in the public domain, its structural features suggest several potential applications in drug discovery and medicinal chemistry.

  • Enzyme Inhibitors: As a derivative of phenylglycine, it could be incorporated into peptidomimetics designed to inhibit enzymes such as proteases or peptidases. The trifluorophenyl group can form specific interactions within the enzyme's active site.

  • Receptor Ligands: The unique electronic and conformational properties imparted by the fluorine atoms could be exploited in the design of agonists or antagonists for various receptors.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, thereby increasing the in vivo half-life of a drug molecule.

Hypothetical Signaling Pathway Involvement

Given its relationship to the precursor of Sitagliptin, a DPP-4 inhibitor, one could hypothesize its use in the development of new drugs targeting this pathway.

G cluster_0 Incretin Hormone Regulation cluster_1 Therapeutic Intervention A GLP-1 / GIP B DPP-4 A->B Degradation C Inactive Metabolites B->C D Novel Inhibitor (containing the trifluorophenylglycine moiety) D->B Inhibition

Caption: Hypothetical inhibition of the DPP-4 enzyme by a molecule containing the this compound scaffold.

Illustrative Quantitative Data

The following table presents a hypothetical summary of quantitative data that would be crucial for evaluating the potential of a compound like this compound in a drug discovery context.

Assay TypeTargetMetricValue (Hypothetical)
Enzyme Inhibition DPP-4IC₅₀50 nM
Receptor Binding GLP-1 ReceptorKᵢ> 10 µM (selective)
Cellular Activity GLP-1 stimulated cAMPEC₅₀100 nM
Pharmacokinetics Rat (oral)Bioavailability60%
Half-life (t₁/₂)8 hours

Conclusion

This compound represents a valuable, albeit under-documented, building block in the field of medicinal chemistry. While its specific discovery and history are not well-defined in publicly accessible sources, its structural relationship to key pharmaceutical precursors and the established benefits of fluorination in drug design provide a strong rationale for its synthesis and investigation. The synthetic pathways are accessible through standard organic chemistry methodologies, and its potential applications as a component of novel enzyme inhibitors or receptor ligands are significant. Further research into the biological activities of this and related fluorinated amino acids is warranted and could lead to the development of new therapeutic agents with improved pharmacological properties.

An In-depth Technical Guide to 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and its derivatives, a class of synthetic amino acids with potential applications in drug discovery and development. The strategic incorporation of a trifluorinated phenyl ring into the glycine backbone can significantly modulate the physicochemical and biological properties of the resulting molecules. This document details the synthesis, physicochemical properties, and potential biological activities of these compounds. Due to the limited availability of specific experimental data for this compound derivatives in publicly accessible literature, this guide presents representative experimental protocols and data for closely related fluorinated amino acids to provide a framework for research in this area.

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity. The 3,4,5-trifluorophenyl moiety, in particular, offers a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents. This guide serves as a resource for researchers interested in exploring the potential of this compound derivatives.

Synthesis of this compound and its Derivatives

While specific literature on the synthesis of this compound is scarce, a general approach can be adapted from established methods for the synthesis of α-amino acids, such as the Strecker synthesis or asymmetric synthesis methodologies.

A plausible synthetic route starting from 3,4,5-trifluorobenzaldehyde is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_strecker Strecker Synthesis cluster_product Product cluster_derivatives Derivatization start 3,4,5-Trifluorobenzaldehyde step1 Reaction with Ammonium Chloride and Sodium Cyanide start->step1 1. step2 Formation of α-Aminonitrile step1->step2 step3 Acid Hydrolysis step2->step3 2. product This compound step3->product ester Esterification (e.g., with Alcohol/Acid catalyst) product->ester amide Amidation (e.g., with Amine/Coupling agent) product->amide ester_prod Ester Derivative ester->ester_prod amide_prod Amide Derivative amide->amide_prod

Caption: General workflow for the synthesis of the target compound and its derivatives.

Experimental Protocol: Representative Strecker Synthesis

This protocol is a general representation and may require optimization.

Materials:

  • 3,4,5-Trifluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, dissolve 3,4,5-trifluorobenzaldehyde (1 eq.) in methanol.

    • Add an aqueous solution of ammonium chloride (1.2 eq.) and sodium cyanide (1.2 eq.).

    • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, extract the reaction mixture with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis to the α-amino acid:

    • Add concentrated hydrochloric acid to the crude α-aminonitrile.

    • Heat the mixture to reflux for 6-12 hours.

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the amino acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical Properties

PropertyPredicted Value / InformationData Source Analogy
Molecular Formula C₈H₆F₃NO₂-
Molecular Weight 221.13 g/mol -
Appearance White to off-white solidGeneral appearance of similar amino acids.
Melting Point Expected to be >200 °C (with decomposition)Amino acids typically have high melting points and decompose upon heating.
Solubility Sparingly soluble in water; soluble in acidic and basic solutions.General solubility of zwitterionic amino acids.
pKa (Carboxyl) ~2-3Electron-withdrawing fluorine atoms are expected to lower the pKa compared to non-fluorinated analogues.
pKa (Amino) ~9-10The effect of the trifluorophenyl group on the amino pKa is expected to be less pronounced.
LogP ~1.5 - 2.5The trifluorophenyl group increases lipophilicity compared to a non-substituted phenyl group.

Biological Activity

While no specific biological activity data has been published for this compound derivatives, related fluorinated compounds have shown a range of activities. The trifluoromethylphenyl moiety is a common feature in many biologically active compounds.

Potential Therapeutic Areas

Based on the activities of structurally similar compounds, derivatives of this compound could be investigated for:

  • Antimicrobial Activity: Many fluorinated compounds exhibit antimicrobial properties.

  • Enzyme Inhibition: The trifluorophenyl group can interact with active sites of various enzymes.

  • Cytotoxic Activity: Fluorinated analogues of amino acids can act as antimetabolites and may possess anticancer properties.

The following table presents data for related compounds to illustrate potential activities.

Compound ClassBiological ActivityReference Compounds (Illustrative)
Trifluoromethyl-containing heterocycles Potent antimicrobial activity against Gram-positive bacteria.N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[1]
Fluorinated quinolone derivatives Good activity towards Gram-positive bacteria and moderate antifungal activity.New trifluoromethyl quinolone derivatives.
Thiazole conjugated amino acid derivatives Moderate to good cytotoxicity towards various cancer cell lines.Thiazole-amino acid hybrid derivatives with IC₅₀ values in the low micromolar range against A549, HeLa, and MCF-7 cell lines.[2]
Synthetic Amino Acid Derivatives Inhibition of digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase.Various synthetic amino acid derivatives with IC₅₀ values in the micromolar range.[3]

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compounds.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of the protons. Expected signals would include those for the aromatic protons and the α-proton.

  • ¹³C NMR: Acquire a carbon NMR spectrum to identify the chemical shifts of the carbon atoms.

  • ¹⁹F NMR: Acquire a fluorine NMR spectrum, which is crucial for characterizing fluorinated compounds. The 3,4,5-trifluorophenyl group should give rise to characteristic signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Analysis: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compounds and for purification.

Protocol:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Signaling Pathways and Logical Relationships

Due to the lack of specific biological data, a definitive signaling pathway for this compound derivatives cannot be provided. However, a generalized workflow for the screening and development of such compounds can be visualized.

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Derivatization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization synthesis Synthesis of Core Compound (this compound) derivatization Creation of Derivative Library (Esters, Amides, etc.) synthesis->derivatization primary_screen Primary Screening (e.g., Antimicrobial, Cytotoxicity Assays) derivatization->primary_screen secondary_screen Secondary Screening (e.g., Enzyme Inhibition Assays) primary_screen->secondary_screen Active Hits target_id Target Identification secondary_screen->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar adme ADME/Tox Profiling sar->adme

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

Conclusion

Derivatives of this compound represent an unexplored class of compounds with significant potential in drug discovery. The presence of the trifluorinated phenyl ring is anticipated to confer unique biological properties. Although specific experimental data for this compound family is currently limited, this technical guide provides a foundational framework for researchers to initiate synthesis, characterization, and biological evaluation. The representative protocols and comparative data from related compounds offer a starting point for the exploration of these promising molecules. Further research is warranted to fully elucidate the therapeutic potential of this novel class of fluorinated amino acids.

References

Spectroscopic Profile of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic properties of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a fluorinated non-proteinogenic amino acid of interest in medicinal chemistry and drug design. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of amino acids, making their thorough characterization essential. This document outlines the anticipated data from core spectroscopic techniques—NMR, IR, and Mass Spectrometry—and provides standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous fluorinated and aromatic amino acid structures.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ 7.2 - 7.5mAr-H (2H)
~ 4.5 - 4.8sα-CH (1H)
Broad Signalbr s-NH₂ (2H)
Broad Signalbr s-COOH (1H)

Note: Solvent choice will significantly impact the chemical shifts and appearance of exchangeable protons (NH₂ and COOH). Predictions are for a polar aprotic solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 170 - 175C =O
~ 148 - 152 (t)C -F (C3, C5)
~ 138 - 142 (t)C -F (C4)
~ 130 - 135Ar-C (C1)
~ 110 - 115 (m)Ar-C H (C2, C6)
~ 55 - 60α-C

Note: The carbon signals of the fluorinated benzene ring will exhibit coupling with fluorine (JCF), resulting in multiplets (e.g., triplets 't' or more complex multiplets 'm').

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
-130 to -135tF (C4)
-160 to -165dF (C3, C5)

Note: Chemical shifts are referenced relative to CFCl₃. The para-fluorine (C4) is expected to appear as a triplet due to coupling with the two meta-fluorines. The meta-fluorines (C3, C5) are expected to appear as doublets due to coupling with the para-fluorine.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadN-H stretch (amino acid salt)
3400 - 2500BroadO-H stretch (carboxylic acid)
~ 1700StrongC=O stretch (carboxylic acid)
~ 1600MediumN-H bend (amine)
~ 1500, ~1450MediumC=C stretch (aromatic ring)
~ 1350 - 1100StrongC-F stretch

Table 5: Predicted Mass Spectrometry Data

m/z RatioIonMethod
220.04[M+H]⁺ESI+
218.03[M-H]⁻ESI-
174.05[M-COOH]⁺EI/ESI+

Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive fragmentation.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence on a 400 MHz or higher field spectrometer.

    • Acquire data with an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

    • Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

    • Due to the low natural abundance of ¹³C, co-add 1024-4096 scans.

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse sequence, typically without proton decoupling unless specific couplings are being investigated.

    • Acquire data with parameters similar to ¹H NMR, though fewer scans may be needed due to the 100% natural abundance of ¹⁹F.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure firm contact between the sample and the crystal.

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI source parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150°C.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Report Technical Report Generation Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a chiral amino acid derivative of significant interest in pharmaceutical development. As with many chiral compounds, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the development of robust analytical methods for the separation and quantification of these enantiomers is crucial for ensuring the quality, efficacy, and safety of potential drug candidates. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose.[1][2]

This document provides a detailed protocol and application notes for the chiral resolution of racemic this compound. The proposed methods are based on established principles for the separation of underivatized amino acids and structurally similar compounds.[3][4] Due to the zwitterionic nature of free amino acids, which can present challenges for separation on some common CSPs like polysaccharide-based columns, macrocyclic glycopeptide-based CSPs are often a preferred starting point.[3] These CSPs are compatible with a wide range of aqueous and organic mobile phases, making them well-suited for polar and ionic compounds.[3][5]

The following protocols are intended as a comprehensive guide for method development and optimization.

Principle of Chiral Separation by HPLC

The enantioselective separation on a Chiral Stationary Phase (CSP) is achieved through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes possess different interaction energies, leading to differential retention on the column and resulting in their separation.[4] For underivatized amino acids, successful chiral recognition often relies on a combination of interactions, including ionic bonds, hydrogen bonds, and dipole-dipole interactions.[4]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, an autosampler with temperature control, a column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chiral Columns:

    • Primary Recommendation: A macrocyclic glycopeptide-based CSP, such as one based on teicoplanin.

    • Alternative Options: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or crown ether-based CSPs.

  • Reagents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water. High-purity additives such as formic acid (FA), trifluoroacetic acid (TFA), and ammonium acetate.

  • Sample: Racemic this compound standard.

  • Sample Diluent: A mixture of the initial mobile phase components is recommended.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the chosen sample diluent.

  • From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Method Parameters

The following tables outline the recommended starting conditions for the chiral separation. Method 1 is the primary recommendation, with Methods 2 and 3 serving as viable alternatives for screening.

Method 1: Macrocyclic Glycopeptide-Based CSP (Primary Recommendation)

ParameterRecommended Condition
Column Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Water : Methanol : Formic Acid (e.g., 70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm or 254 nm (scan for optimal wavelength)
Injection Volume 5-10 µL

Method 2: Polysaccharide-Based CSP (Alternative 1)

ParameterRecommended Condition
Column Cellulose-based CSP (e.g., Lux® Cellulose-2)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Trifluoroacetic Acid (e.g., 80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm or 254 nm
Injection Volume 5-10 µL

Method 3: Crown Ether-Based CSP (Alternative 2)

ParameterRecommended Condition
Column Crown ether-based CSP (e.g., CROWNPAK® CR(+)/CR(-))
Dimensions 150 mm x 4.0 mm, 5 µm
Mobile Phase Perchloric acid solution (pH 1.0 - 2.0)
Flow Rate 0.8 mL/min
Column Temperature 20 °C
Detection Wavelength 220 nm
Injection Volume 5 µL

Data Presentation

The following table is a template for presenting the results obtained during method development and validation.

Table 1: Chromatographic Performance Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R)
Peak Area
Tailing Factor (T_f)
Theoretical Plates (N)
Resolution (R_s) \multicolumn{2}{c}{}
Selectivity (α) \multicolumn{2}{c}{}

Method Development and Optimization Workflow

Successful chiral separations often require a systematic approach to method development. The following workflow outlines the key steps from initial screening to final method optimization.

Chiral_Method_Development start Define Analytical Goal (e.g., Purity, Quantification) screening Initial CSP & Mobile Phase Screening (Primary & Alternative Methods) start->screening evaluation Evaluate Initial Results (Resolution, Peak Shape, Retention) screening->evaluation no_sep No or Poor Separation evaluation->no_sep Check Results partial_sep Partial Separation evaluation->partial_sep good_sep Good Separation evaluation->good_sep change_csp Select Different CSP Type (e.g., Polysaccharide, Crown Ether) no_sep->change_csp Yes optimize_mp Optimize Mobile Phase - Organic Modifier % - Additive Type/Concentration no_sep->optimize_mp No partial_sep->optimize_mp Yes optimize_params Optimize System Parameters - Temperature - Flow Rate good_sep->optimize_params Yes change_csp->screening optimize_mp->optimize_params validation Method Validation (ICH Guidelines) optimize_params->validation final_method Final Analytical Method validation->final_method

Caption: Workflow for chiral HPLC method development and optimization.

Optimization Strategy
  • Mobile Phase Composition: The ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase is a critical parameter. For macrocyclic glycopeptide columns, a "U-shaped" retention behavior is sometimes observed, where retention decreases and then increases with a higher percentage of organic modifier.[3] Systematically varying the organic content (e.g., in 5% increments) is recommended to find the optimal selectivity.

  • Mobile Phase Additives: Acidic modifiers like formic acid or TFA are often used to suppress the ionization of free silanol groups on the silica support and to protonate the analyte's amino group, which can improve peak shape and influence retention.[6][7] The type and concentration of the acid should be optimized.

  • Column Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes.[8] It is advisable to explore a range from 15 °C to 40 °C.

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution, albeit at the cost of longer analysis times.[8]

Conclusion

The chiral resolution of this compound by HPLC is achievable through a systematic method development approach. A macrocyclic glycopeptide-based chiral stationary phase represents a highly promising starting point for the direct analysis of this underivatized amino acid. By following the protocols and optimization strategies outlined in these application notes, researchers can develop a robust and reliable method for the accurate determination of the enantiomeric purity of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Enzymatic Synthesis of Enantiopure 2-Amino-2-(3,4,5-trifluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enzymatic synthesis of enantiopure 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a valuable non-proteinogenic amino acid for pharmaceutical and research applications. The protocol leverages the high selectivity and efficiency of transaminase biocatalysts to achieve high enantiopurity under mild reaction conditions. Detailed methodologies for the synthesis of the keto-acid precursor, the enzymatic transamination reaction, product purification, and analytical characterization are presented.

Introduction

Enantiomerically pure non-proteinogenic amino acids are crucial building blocks in the development of novel therapeutics, peptidomimetics, and chiral catalysts.[1] The incorporation of fluorinated amino acids, such as this compound, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of peptides and small molecule drugs. Traditional chemical synthesis of such chiral compounds often involves harsh reaction conditions, the use of protecting groups, and challenging purification steps to separate enantiomers.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and efficient alternative.[2] Amine transaminases (ATAs), a class of pyridoxal-5'-phosphate (PLP) dependent enzymes, are particularly well-suited for the asymmetric synthesis of chiral amines and amino acids from their corresponding prochiral ketones and keto acids.[3] These enzymes exhibit high enantioselectivity and operate under aqueous, mild conditions, making them attractive for industrial applications.[4] This protocol details the use of a commercially available transaminase for the synthesis of enantiopure this compound from 3,4,5-trifluorophenylglyoxylic acid.

Overall Workflow

The enzymatic synthesis of enantiopure this compound involves a two-step process: the chemical synthesis of the α-keto acid precursor, followed by the enzymatic transamination.

G cluster_0 Precursor Synthesis cluster_1 Enzymatic Synthesis & Purification start 3,4,5-Trifluorobromobenzene step1 Lithiation & Reaction with Diethyl Oxalate start->step1 step2 Hydrolysis step1->step2 precursor 3,4,5-Trifluorophenylglyoxylic Acid step2->precursor transamination Transaminase Reaction (e.g., ATA-117) precursor->transamination purification Purification (Ion-Exchange Chromatography) transamination->purification analysis Analysis (Chiral HPLC, NMR, MS) purification->analysis product Enantiopure this compound purification->product

Figure 1: Overall workflow for the synthesis of enantiopure this compound.

Experimental Protocols

Synthesis of 3,4,5-Trifluorophenylglyoxylic Acid (Precursor)

This protocol is adapted from methods for the synthesis of similar aryl glyoxylic acids.

Materials:

  • 3,4,5-Trifluorobromobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethyl oxalate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve 3,4,5-trifluorobromobenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

  • Acylation: In a separate flask, dissolve diethyl oxalate in anhydrous THF. Add this solution dropwise to the lithiated intermediate at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Hydrolysis: Remove the solvent under reduced pressure. To the resulting crude ester, add a solution of NaOH in a mixture of water and ethanol. Heat the mixture to reflux for 4 hours.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl. The product, 3,4,5-trifluorophenylglyoxylic acid, may precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate. Dry the organic extracts over MgSO4, filter, and remove the solvent under reduced pressure to yield the solid product.

Enzymatic Synthesis of Enantiopure this compound

This protocol utilizes a commercially available transaminase. The choice of (R)- or (S)-selective transaminase will determine the enantiomer of the product. Here, we use an (R)-selective transaminase as an example.

Materials:

  • 3,4,5-Trifluorophenylglyoxylic acid

  • (R)-selective amine transaminase (e.g., ATA-117 from Codexis or a similar enzyme)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware, incubator shaker

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Add 3,4,5-trifluorophenylglyoxylic acid to a final concentration of 10-50 mM. A co-solvent such as DMSO (up to 10% v/v) may be used to aid solubility.

  • Add the amine donor, isopropylamine, in excess (e.g., 0.5 - 1 M).

  • Add the PLP co-factor to a final concentration of 1 mM.

  • Enzyme Addition: Add the transaminase enzyme to a final concentration of 1-5 mg/mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-45 °C) with gentle shaking (150-200 rpm).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or LC-MS to determine the conversion of the keto acid and the formation of the amino acid product.

  • Reaction Termination: Once the reaction has reached completion (typically 12-24 hours), terminate the reaction by adding a strong acid (e.g., HCl to pH 2) or by heating to denature the enzyme.

Purification by Ion-Exchange Chromatography

This is a standard method for the purification of amino acids from reaction mixtures.[5][6]

Materials:

  • Strongly acidic cation exchange resin (e.g., Dowex 50WX8)

  • Hydrochloric acid (HCl) solutions (for regeneration and elution)

  • Ammonium hydroxide (NH4OH) solution (for elution)

  • Sodium hydroxide (NaOH) solution (for regeneration)

  • Chromatography column

Procedure:

  • Resin Preparation: Pack a chromatography column with the cation exchange resin. Wash the resin sequentially with water, NaOH solution (e.g., 1 M), water, HCl solution (e.g., 1 M), and finally with deionized water until the eluate is neutral. This prepares the resin in the H+ form.

  • Sample Loading: Adjust the pH of the terminated reaction mixture to a low value (e.g., pH 2-3) with HCl. Load the solution onto the prepared column. The amino acid will bind to the resin, while uncharged and anionic components will pass through.

  • Washing: Wash the column with deionized water to remove any unbound impurities.

  • Elution: Elute the bound amino acid from the resin using a dilute solution of ammonium hydroxide (e.g., 0.5 - 2 M). Collect the fractions.

  • Product Isolation: Monitor the fractions for the presence of the amino acid (e.g., by TLC with ninhydrin staining or by UV absorbance). Combine the fractions containing the product and remove the solvent and excess ammonia under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables provide representative data for the enzymatic transamination of an aryl glyoxylic acid, which can be expected to be similar for the target molecule.

Table 1: Reaction Parameters for Enzymatic Transamination

ParameterValue
Substrate3,4,5-Trifluorophenylglyoxylic Acid
Enzyme(R)-Amine Transaminase (e.g., ATA-117)
Substrate Concentration25 mM
Enzyme Concentration2 mg/mL
Amine DonorIsopropylamine (0.5 M)
Co-factorPLP (1 mM)
Buffer100 mM Potassium Phosphate
pH7.5
Temperature37 °C
Reaction Time24 hours

Table 2: Expected Results

MetricResult
Conversion>95%
Enantiomeric Excess (ee)>99% (for the R-enantiomer)
Isolated Yield70-85%

Characterization of Enantiopure this compound

Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the enantiomeric excess (ee) of the synthesized amino acid.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

    • Instrumentation: Use a chiral stationary phase column (e.g., a crown ether-based or cyclodextrin-based column).

    • Mobile Phase: An isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier (e.g., methanol or acetonitrile).

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the product.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D2O with a small amount of DCl, or DMSO-d6).

    • ¹H NMR: Expected signals would include a singlet for the α-proton, and multiplets for the aromatic protons.

    • ¹³C NMR: Expected signals would include carbons of the carboxylic acid, the α-carbon, and the aromatic carbons, with characteristic C-F couplings.

    • ¹⁹F NMR: Expected signals would show the characteristic pattern for a 3,4,5-trisubstituted fluorophenyl group.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the product.

  • Protocol:

    • Method: Electrospray ionization (ESI) is a suitable soft ionization technique.

    • Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. Fragmentation may lead to the loss of the carboxylic acid group.[7]

Logical Relationships and Pathways

Transaminase Catalytic Cycle

The enzymatic transamination proceeds via a ping-pong bi-bi mechanism involving the pyridoxal-5'-phosphate (PLP) cofactor.

G cluster_0 Half-Reaction 1: Amino Donor to PMP cluster_1 Half-Reaction 2: Keto Acid to Amino Acid E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP Amino group transfer Amino_Acid Product Amino Acid E_PLP->Amino_Acid Amino_Donor Isopropylamine Amino_Donor->E_PLP E_PMP->E_PLP Amino group transfer Ketone_Product Acetone E_PMP->Ketone_Product Keto_Acid 3,4,5-Trifluorophenyl- glyoxylic Acid Keto_Acid->E_PMP

Figure 2: Ping-pong mechanism of the transaminase reaction.

Conclusion

The enzymatic synthesis of enantiopure this compound using transaminases represents a highly efficient, selective, and environmentally friendly approach. The detailed protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to produce this and other valuable chiral non-proteinogenic amino acids for a wide range of applications. The use of commercially available enzymes and standard laboratory techniques makes this methodology accessible and scalable.

References

Application Notes and Protocols for the N-Protection of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a non-canonical amino acid whose incorporation into peptides and other bioactive molecules is of significant interest to the fields of medicinal chemistry and drug development. The trifluorophenyl moiety can impart unique properties, including increased metabolic stability, altered lipophilicity, and specific binding interactions. To successfully incorporate this amino acid into a peptide sequence during solid-phase or solution-phase synthesis, the nucleophilic alpha-amino group must be temporarily masked with a protecting group.[1] This application note provides detailed protocols for the N-protection of this compound using three of the most common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the chemistry used for peptide bond formation and the deprotection conditions required for other functional groups in the molecule.[2] The protocols detailed herein are based on well-established methods for the N-protection of similar amino acids, including other fluorinated phenylalanine derivatives.[3][4]

Comparative Data of N-Protection Protocols

The following table summarizes the key parameters for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups. The data is compiled from standard procedures for analogous amino acids and provides a basis for comparison.

ParameterN-Boc ProtectionN-Cbz ProtectionN-Fmoc Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl Chloroformate (Cbz-Cl)9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
Reagent Equivalents 1.1 - 1.51.11.05
Base Sodium bicarbonate (NaHCO₃) or DMAPSodium carbonate (Na₂CO₃)Sodium bicarbonate (NaHCO₃)
Solvent System 1,4-Dioxane/Water or THF/Water1 M Aqueous Na₂CO₃1,4-Dioxane/10% Aqueous NaHCO₃
Reaction Temperature Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 4 hours12 - 18 hours
Typical Yield >90%~90%>90%
Deprotection Condition Strong Acid (e.g., TFA)[5]Catalytic Hydrogenation or HBr/AcOH[4]Mild Base (e.g., 20% Piperidine in DMF)[1]

Experimental Protocols

Protocol 1: N-Boc Protection

This protocol describes the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.[2]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, reaction flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Reagent Addition: To the stirring solution, add 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

  • Isolation:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-2-amino-2-(3,4,5-trifluorophenyl)acetic acid.

Protocol 2: N-Cbz Protection

This protocol outlines the protection of the α-amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions.[4]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Deionized Water

  • Diethyl ether

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, reaction flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Reagent Addition: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[4]

    • Extract the product with ethyl acetate (3 x 50 mL).

  • Isolation:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz-2-amino-2-(3,4,5-trifluorophenyl)acetic acid.

Protocol 3: N-Fmoc Protection

This protocol details the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group using 9-fluorenylmethylsuccinimidyl carbonate.[3]

Materials:

  • This compound

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Magnetic stirrer, reaction flask, separatory funnel, filtration apparatus

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until fully dissolved.[3]

  • Cooling: Cool the solution to 0-5°C using an ice bath.[3]

  • Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while stirring vigorously.[3]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).[3]

  • Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.[3]

  • Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Acidify the solution to a pH of approximately 2 by slowly adding 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.[3]

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the N-Fmoc-2-amino-2-(3,4,5-trifluorophenyl)acetic acid.

Workflow and Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the N-protection of this compound.

N_Protection_Workflow start Start: This compound dissolution Dissolution: Amino Acid + Base in Solvent start->dissolution reagent_addition Reagent Addition: (Boc)₂O, Cbz-Cl, or Fmoc-OSu dissolution->reagent_addition reaction Reaction: Stir at specified temperature and time reagent_addition->reaction workup Work-up: Aqueous wash, acidification, extraction reaction->workup isolation Isolation: Drying and solvent removal workup->isolation product Product: N-Protected Amino Acid isolation->product

Caption: General workflow for the N-protection of this compound.

Protecting_Groups_Overview cluster_protection N-Protection cluster_product Protected Amino Acids cluster_deprotection Deprotection AminoAcid This compound Boc Boc Protection ((Boc)₂O, Base) AminoAcid->Boc Cbz Cbz Protection (Cbz-Cl, Base) AminoAcid->Cbz Fmoc Fmoc Protection (Fmoc-OSu, Base) AminoAcid->Fmoc Boc_Product N-Boc Protected Boc->Boc_Product Cbz_Product N-Cbz Protected Cbz->Cbz_Product Fmoc_Product N-Fmoc Protected Fmoc->Fmoc_Product Boc_Deprotect Strong Acid (TFA) Boc_Product->Boc_Deprotect Cbz_Deprotect H₂/Pd-C Cbz_Product->Cbz_Deprotect Fmoc_Deprotect Base (Piperidine) Fmoc_Product->Fmoc_Deprotect

Caption: Overview of N-protection and deprotection strategies for the target amino acid.

References

Application Note: Quantitative Analysis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid using Reversed-Phase HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a synthetic amino acid analog of significant interest in pharmaceutical development due to its potential use as a chiral building block for novel therapeutic agents. The trifluorinated phenyl ring can impart unique properties, such as enhanced metabolic stability and binding affinity. As with all chiral molecules, the stereochemistry is critical to its biological activity and safety profile. Consequently, robust and accurate analytical methods are required for the quantitative analysis and enantiomeric purity assessment of this compound during drug discovery, development, and quality control processes.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method utilizes pre-column derivatization with a chiral agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA or Marfey's reagent), to form diastereomers that can be readily separated on a standard achiral reversed-phase column.[1] This approach provides excellent selectivity and sensitivity for quantitative analysis using a standard HPLC system with a UV detector.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC method for the quantification of the L-FDAA derivative of this compound. The data demonstrates that the method is linear, sensitive, accurate, and precise for its intended purpose.

ParameterResult
Linearity (R²) > 0.999
Calibration Range 1.0 - 200.0 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Intra-day< 1.5%
- Inter-day< 2.0%
Specificity No interference from blank or placebo

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Marfey's Reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, L-FDAA)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Sodium Bicarbonate

  • Hydrochloric Acid (HCl)

  • Acetone (HPLC Grade)

  • Methanol (HPLC Grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 70
    15.1 95
    17.0 95
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 340 nm.

Preparation of Solutions
  • Sodium Bicarbonate Buffer (1 M): Dissolve 8.4 g of sodium bicarbonate in 100 mL of HPLC grade water.

  • Marfey's Reagent Solution (1% w/v): Dissolve 50 mg of L-FDAA in 5 mL of acetone. Prepare this solution fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with 50 mM sodium bicarbonate buffer (pH ~9.0) to achieve concentrations ranging from 1.0 to 200.0 µg/mL.

Sample Preparation and Derivatization Protocol
  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in 50 mM sodium bicarbonate buffer to an expected concentration within the calibration range.

  • Derivatization Reaction: To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of the 1% Marfey's reagent solution.[1]

  • Add 20 µL of 1 M sodium bicarbonate buffer to initiate the reaction.

  • Vortex the mixture gently and incubate in a heating block or water bath at 40 °C for 60 minutes.

  • Reaction Quenching: After incubation, cool the mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[1]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial for analysis.

Data Analysis and Quantification
  • Calibration Curve: Inject the derivatized calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area of the analyte against its concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

  • Sample Quantification: Inject the prepared sample solutions. Determine the concentration of this compound in the samples by interpolating the peak area from the calibration curve.

Visualizations

G cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis & Data Processing sample Sample/Standard (in Bicarbonate Buffer) reagent Add Marfey's Reagent (L-FDAA in Acetone) sample->reagent incubate Incubate (40°C for 60 min) reagent->incubate quench Quench Reaction (Add 2M HCl) incubate->quench filter Filter Sample (0.45 µm Syringe Filter) quench->filter hplc Inject into HPLC System (C18 Column, UV at 340 nm) filter->hplc chromatogram Generate Chromatogram (Peak Integration) hplc->chromatogram calibration Construct Calibration Curve (Standards) chromatogram->calibration quantify Quantify Analyte (Interpolate from Curve) chromatogram->quantify calibration->quantify report Final Report quantify->report

Caption: Experimental workflow for quantification.

G center Validated Analytical Method accuracy Accuracy (% Recovery) center->accuracy precision Precision (% RSD) center->precision specificity Specificity center->specificity linearity Linearity (R²) center->linearity lod LOD center->lod loq LOQ center->loq range Range center->range robustness Robustness center->robustness linearity->loq linearity->range loq->lod

Caption: Logical relationships of method validation.

Conclusion

The protocol described provides a reliable and robust method for the quantitative analysis of this compound. By employing a pre-column derivatization strategy with Marfey's reagent, the method achieves excellent chromatographic separation on a standard C18 column and sensitive detection using UV spectrophotometry. The validation data indicates that the method is suitable for routine use in quality control and research environments where accurate quantification of this key pharmaceutical intermediate is required.

References

Application Notes and Protocols: 2-Amino-2-(3,4,5-trifluorophenyl)acetic Acid and its Analogs as Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Non-proteinogenic amino acids containing fluorinated phenyl groups, such as 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and its isomers, are valuable building blocks for the synthesis of novel therapeutics. These compounds can impart desirable characteristics to parent molecules, including increased metabolic stability, enhanced binding affinity, and improved bioavailability.[1][4]

This document provides detailed application notes on a closely related and industrially significant analog, 2,4,5-trifluorophenylacetic acid, and discusses the broader utility of fluorinated amino acids in drug discovery. It also includes experimental protocols for the synthesis and potential application of these building blocks.

Application Note 1: 2,4,5-Trifluorophenylacetic Acid in the Synthesis of DPP-4 Inhibitors

Introduction

2,4,5-Trifluorophenylacetic acid is a key chemical intermediate, most notably utilized in the synthesis of Sitagliptin (marketed as Januvia), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[5][6][7] The trifluorophenyl moiety is a critical component of the Sitagliptin molecule, contributing to its efficacy and pharmacological profile.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a crucial role in regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, Sitagliptin increases the levels of active incretin hormones, leading to improved glycemic control.

Role of the Trifluorophenyl Group

The 2,4,5-trifluorophenyl group in Sitagliptin is crucial for its high-affinity binding to the S1 pocket of the DPP-4 enzyme. The fluorine atoms can engage in favorable interactions with the enzyme's active site, contributing to the drug's potency and selectivity. Furthermore, the presence of fluorine can enhance metabolic stability, prolonging the drug's duration of action.[4]

Quantitative Data Summary

Parameter Value Significance Reference
Market Growth (CAGR) for 2,4,5-Trifluorophenylacetic Acid (2020-2026)4.2%Indicates a steady demand, primarily driven by its use in pharmaceuticals like Sitagliptin.[7]

Application Note 2: Fluorinated Amino Acids in Enhancing Drug Properties

Improving Pharmacokinetics and Pharmacodynamics

The incorporation of fluorinated amino acids into peptides and small molecules is a powerful strategy to address common challenges in drug development.[1][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[4] This can lead to a longer half-life and improved bioavailability of the drug.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with target proteins.[1] This can result in increased potency and selectivity.

  • Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve absorption.[4]

  • Conformational Control: The introduction of bulky fluorine atoms can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation.

Examples in Drug Discovery

Numerous FDA-approved drugs contain fluorinated amino acid or related motifs, highlighting the success of this strategy.[9][10] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trifluorophenylacetic Acid

This protocol is based on a patented method for the preparation of 2,4,5-trifluorophenylacetic acid.[11]

Materials:

  • 1,2,4,5-tetrafluorobenzene

  • Alkyl cyanoacetate (e.g., ethyl cyanoacetate)

  • Strong base (e.g., sodium hydride)

  • Organic solvent (e.g., anhydrous THF)

  • Hydrochloric acid (6 M)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Synthesis of Alkyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1,2,4,5-tetrafluorobenzene and alkyl cyanoacetate in an anhydrous organic solvent.

    • Slowly add a strong base to the solution at a controlled temperature.

    • Allow the reaction to proceed until completion, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction and perform a standard aqueous workup to isolate the crude product.

    • Purify the product by column chromatography or recrystallization.

  • Step 2: Hydrolysis and Decarboxylation

    • To the purified alkyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate, add 6 M hydrochloric acid.[11]

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).[11]

    • Cool the reaction mixture to allow the product to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2,4,5-trifluorophenylacetic acid.[11]

Protocol 2: Conceptual Protocol for Incorporation of a Fluorinated Phenylacetic Acid into a Peptide Backbone

This protocol outlines a general procedure for incorporating a fluorinated phenylacetic acid building block into a peptide sequence using standard solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • 2,4,5-Trifluorophenylacetic acid (or a protected amino version)

  • Solid-phase resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • HPLC for purification

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.

  • Coupling:

    • Activate the carboxylic acid of the incoming Fmoc-protected amino acid or the 2,4,5-trifluorophenylacetic acid with coupling reagents and a base.

    • Add the activated acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

G cluster_synthesis Synthesis of 2,4,5-Trifluorophenylacetic Acid 1,2,4,5-Tetrafluorobenzene 1,2,4,5-Tetrafluorobenzene Intermediate Intermediate 1,2,4,5-Tetrafluorobenzene->Intermediate + Alkyl Cyanoacetate + Base 2,4,5-Trifluorophenylacetic Acid 2,4,5-Trifluorophenylacetic Acid Intermediate->2,4,5-Trifluorophenylacetic Acid + HCl (6M) + Heat

Caption: Synthetic route for 2,4,5-trifluorophenylacetic acid.

G cluster_pathway Mechanism of DPP-4 Inhibition Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion + Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion - DPP-4 Enzyme DPP-4 Enzyme Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Glucagon Secretion->Higher Blood Glucose Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme Inhibits

Caption: The role of DPP-4 inhibitors in glucose homeostasis.

G cluster_benefits Advantages of Fluorination in Drug Design Fluorinated\nBuilding Block Fluorinated Building Block Improved Drug Candidate Increased Metabolic Stability Enhanced Binding Affinity Improved Bioavailability Conformational Control Fluorinated\nBuilding Block->Improved Drug Candidate

References

Application Note and Protocol for the Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of the non-proteinogenic amino acid, 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. This compound is a valuable building block in medicinal chemistry and drug discovery due to the presence of the trifluorophenyl moiety, which can enhance metabolic stability and binding affinity of parent molecules. The described methodology is based on the well-established Strecker amino acid synthesis, a reliable method for preparing α-amino acids.[1][2] The protocol is presented in a two-step process, commencing with the formation of an α-aminonitrile intermediate from 3,4,5-trifluorobenzaldehyde, followed by acid-catalyzed hydrolysis to yield the final product.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-stage process:

Stage 1: α-Aminonitrile Formation

Stage 1: α-Aminonitrile Formation

Stage 2: Hydrolysis to α-Amino Acid

Stage 2: Hydrolysis to α-Amino Acid

Experimental Protocols

Safety Precaution: This protocol involves the use of sodium cyanide, which is highly toxic. All manipulations involving cyanide salts should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

Protocol 1: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile (Intermediate)

This protocol outlines the formation of the α-aminonitrile intermediate.

Materials and Reagents:

  • 3,4,5-Trifluorobenzaldehyde

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Aqueous Ammonia (28-30%)

  • Methanol

  • Deionized Water

  • Diatomaceous Earth (optional)

Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation:

    • In a beaker, prepare a solution of ammonium chloride (1.1 equivalents) in aqueous ammonia.

    • In a separate beaker, prepare an aqueous solution of sodium cyanide (1.1 equivalents).

  • Reaction Setup:

    • In the three-neck round-bottom flask, dissolve 3,4,5-trifluorobenzaldehyde (1.0 equivalent) in methanol.

    • Cool the flask to 0-5 °C using an ice bath.

  • Reaction:

    • With vigorous stirring, slowly add the ammonium chloride/ammonia solution to the cooled aldehyde solution.

    • Following this, add the sodium cyanide solution dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Isolation of Intermediate:

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water and then with a small amount of cold methanol.

    • Dry the product under vacuum to yield 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile. The crude product can be used in the next step without further purification.

Protocol 2: Hydrolysis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile to this compound

This protocol describes the conversion of the α-aminonitrile intermediate to the final amino acid product.

Materials and Reagents:

  • 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Aqueous Ammonia or Sodium Hydroxide solution

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and filter flask

Procedure:

  • Hydrolysis:

    • In the round-bottom flask, suspend the crude 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile in concentrated hydrochloric acid (approximately 5-10 volumes).

    • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the hydrolysis is complete, cool the reaction mixture to room temperature, and then further cool in an ice bath.

    • Collect the precipitated solid (the hydrochloride salt of the amino acid) by vacuum filtration.

    • To obtain the free amino acid, dissolve the collected salt in a minimum amount of deionized water.

    • Adjust the pH of the solution to the isoelectric point (typically around pH 5-6) using aqueous ammonia or a solution of sodium hydroxide.

    • The free amino acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

    • Dry the final product under vacuum.

Data Presentation

Table 1: Reagent Summary for Strecker Synthesis
ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
3,4,5-TrifluorobenzaldehydeC₇H₃F₃O160.091.0
Sodium CyanideNaCN49.011.1
Ammonium ChlorideNH₄Cl53.491.1
Concentrated Hydrochloric AcidHCl36.46Excess
Table 2: Analytical Data for this compound
PropertyData
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 221.13 g/mol
Appearance White to off-white solid
Expected ¹H NMR Data (in DMSO-d₆)
δ (ppm)Multiplicity
~7.5-7.8Multiplet
~5.1Singlet
VariableBroad
Expected ¹³C NMR Data (in DMSO-d₆)
δ (ppm)Assignment
~173C=O (Carboxyl)
~148-152 (m)Aromatic C-F
~135-140 (m)Aromatic C-CH
~110-115 (m)Aromatic CH
~55α-C

Note: Expected NMR chemical shifts are estimates based on structurally similar compounds and may vary depending on the solvent and other experimental conditions.[4]

Visualizations

Strecker_Synthesis_Workflow cluster_stage1 Stage 1: α-Aminonitrile Formation cluster_stage2 Stage 2: Hydrolysis A Dissolve 3,4,5-Trifluorobenzaldehyde in Methanol B Cool to 0-5 °C A->B C Add NH4Cl / NH3 solution B->C D Add NaCN solution dropwise C->D E Stir at Room Temperature (12-18 h) D->E F Isolate Intermediate via Filtration E->F G Suspend Intermediate in Concentrated HCl F->G Crude Intermediate H Reflux for 4-6 h G->H I Cool and Filter (Hydrochloride Salt) H->I J Dissolve in Water I->J K Adjust pH to Isoelectric Point J->K L Filter and Dry Final Product K->L

Caption: Experimental workflow for the two-stage synthesis.

Strecker_Mechanism cluster_formation α-Aminonitrile Formation cluster_hydrolysis Hydrolysis Aldehyde 3,4,5-Trifluorobenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile Imine->Aminonitrile + CN- Cyanide Cyanide Ion (CN-) Cyanide->Aminonitrile Amino_Acid This compound Aminonitrile->Amino_Acid + H3O+ (Hydrolysis) Acid Acid (H3O+) Acid->Amino_Acid

Caption: Simplified signaling pathway of the Strecker synthesis.

References

Application Notes and Protocols for Cell-based Assays using 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a synthetic amino acid analog characterized by a trifluorinated phenyl ring. The incorporation of fluorine atoms can significantly alter the physicochemical properties of amino acids, potentially enhancing their metabolic stability, membrane permeability, and biological activity.[1][2][3] Non-natural amino acids and their derivatives are of significant interest in drug discovery, with many being investigated for their potential as therapeutic agents, particularly in oncology.[4][5][6][7] These compounds can act as enzyme inhibitors, disrupt protein-protein interactions, or be selectively toxic to cancer cells.

These application notes provide a framework for evaluating the biological activity of this compound in cell-based assays, with a primary focus on assessing its cytotoxic potential against cancer cell lines. The following protocols and diagrams are intended to guide researchers in the initial screening and characterization of this compound.

Potential Applications and Screening Strategy

Given that many novel amino acid derivatives are explored for their anti-cancer properties, a logical first step is to assess the cytotoxicity of this compound against a panel of human cancer cell lines.[4][5][6][7] A standard and widely used method for this is the MTT assay, which measures cell viability.[4][8] A suggested screening workflow is outlined below.

G cluster_workflow Experimental Workflow start Prepare stock solution of This compound cell_culture Culture selected cancer and non-cancerous cell lines start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding treatment Treat cells with serial dilutions of the compound seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT assay to determine cell viability incubation->mtt_assay data_analysis Analyze data and calculate IC50 values mtt_assay->data_analysis pathway_analysis Investigate mechanism of action (e.g., apoptosis, cell cycle) data_analysis->pathway_analysis G cluster_pathway Potential Amino Acid Sensing Pathways cluster_mTORC1 cluster_GCN2 compound This compound mTORC1 mTORC1 Pathway compound->mTORC1 Inhibition? GCN2 GCN2 Pathway compound->GCN2 Activation? mTORC1_node mTORC1 protein_synthesis Protein Synthesis mTORC1_node->protein_synthesis cell_growth Cell Growth mTORC1_node->cell_growth GCN2_node GCN2 eIF2a eIF2α Phosphorylation GCN2_node->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 apoptosis Apoptosis ATF4->apoptosis

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. Due to the limited availability of published experimental NMR data for this specific compound, this application note presents predicted spectral data based on the analysis of structurally similar compounds, including other fluorinated phenylglycine derivatives and aromatic amino acids. The protocols provided are established methodologies for the NMR analysis of small molecules.

Introduction

This compound is a non-proteinogenic amino acid of interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluorinated phenyl ring. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. This note details the expected ¹H, ¹³C, and ¹⁹F NMR spectral characteristics and provides comprehensive protocols for sample preparation and data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
4.5 - 5.0Triplet~8-10 Hz (³JHα-F)The signal will be a triplet due to coupling with the two equivalent fluorine atoms at positions 3 and 5.
Ar-H7.0 - 7.5Triplet~8-10 Hz (³JH-F)The two protons on the aromatic ring are chemically equivalent and will appear as a triplet due to coupling with the fluorine atom at position 4.
NH₂7.5 - 8.5Broad Singlet-The chemical shift is highly dependent on solvent, concentration, and temperature. The peak may be broad due to quadrupole effects and exchange.
COOH10.0 - 13.0Broad Singlet-The chemical shift is highly dependent on solvent and concentration. The peak may be broad due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectral Data

AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
55 - 65Doublet of Triplets¹JCα-F ~20-30 Hz, ²JCα-F ~5-10 HzThe carbon will be coupled to the fluorine atoms on the ring.
C=O170 - 180Singlet-
C1125 - 135Triplet²JC1-F ~10-20 Hz
C2, C6110 - 120Doublet of Doublets¹JC2-F ~240-260 Hz, ²JC2-F ~15-25 HzThese carbons are directly bonded to fluorine atoms.
C3, C5145 - 155Doublet of Triplets¹JC3-F ~240-260 Hz, ²JC3-F ~10-20 HzThese carbons are directly bonded to fluorine atoms.
C4135 - 145Triplet of Triplets¹JC4-F ~240-260 Hz, ²JC4-F ~15-25 HzThis carbon is directly bonded to a fluorine atom.

Table 3: Predicted ¹⁹F NMR Spectral Data

AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
F3, F5-130 to -140Doublet⁴JF-F ~15-25 HzThese two fluorine atoms are equivalent and will be coupled to the fluorine at position 4.
F4-155 to -165Triplet⁴JF-F ~15-25 HzThis fluorine atom will be coupled to the two equivalent fluorine atoms at positions 3 and 5.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are critically dependent on proper sample preparation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Standard 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for amino acids as it can dissolve both the neutral and zwitterionic forms and has a wide chemical shift window. D₂O can also be used, but be aware that the NH₂ and COOH protons will exchange with deuterium and will not be observed.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Vortex the sample until the solid is completely dissolved. Gentle heating or sonication may be applied if necessary to aid dissolution.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096, or more for dilute samples.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm.

  • Temperature: 298 K.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment, often with proton decoupling.

  • Number of Scans (NS): 64 to 256.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 100 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard. For ¹⁹F NMR, an external reference of CFCl₃ (0 ppm) is common.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals.

Visualizations

The following diagrams illustrate the key workflows and relationships in the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr f19_nmr ¹⁹F NMR transfer->f19_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft f19_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing analysis Spectral Analysis referencing->analysis nmr_signaling_pathway cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals cluster_fluorines ¹⁹F NMR Signals compound This compound h_alpha Hα (methine) compound->h_alpha h_ar Aromatic H compound->h_ar h_nh2 Amine H compound->h_nh2 h_cooh Carboxyl H compound->h_cooh c_alpha compound->c_alpha c_co C=O compound->c_co c_ar Aromatic C compound->c_ar f3_f5 F3, F5 compound->f3_f5 f4 F4 compound->f4

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods start from the commercially available 3,4,5-trifluorobenzaldehyde.

Q2: What is the general principle of the Strecker synthesis for this compound?

A2: The Strecker synthesis is a two-step process.[1][2][3] First, 3,4,5-trifluorobenzaldehyde reacts with ammonia and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate, 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile.[1][3] In the second step, this intermediate is hydrolyzed under acidic or basic conditions to yield the final product, this compound.[1][2]

Q3: How does the Bucherer-Bergs reaction differ from the Strecker synthesis?

A3: The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate from the starting aldehyde, potassium cyanide, and ammonium carbonate.[4][5][6][7][8] This hydantoin, 5-(3,4,5-trifluorophenyl)hydantoin, is then hydrolyzed in a separate step to yield the desired α-amino acid. This method can sometimes offer better yields for certain substrates compared to the Strecker synthesis.

Q4: What are the main safety precautions to consider during this synthesis?

A4: The primary hazard is the use of highly toxic cyanide salts (e.g., KCN, NaCN) or hydrogen cyanide (HCN).[1] These reactions should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidic hydrolysis of the nitrile or hydantoin intermediate can also generate HCN gas, so the workup must be done with extreme caution.

Q5: How does the trifluorophenyl group affect the reaction?

A5: The three fluorine atoms on the phenyl ring are strongly electron-withdrawing. This can make the carbonyl carbon of 3,4,5-trifluorobenzaldehyde more electrophilic and potentially accelerate the initial nucleophilic attack. However, it can also affect the stability of intermediates and the conditions required for the final hydrolysis step.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or no formation of the α-aminonitrile intermediate (Strecker) - Incomplete imine formation. - Low quality of reagents. - Incorrect pH.- Use a higher concentration of ammonia or ammonium chloride to drive the equilibrium towards imine formation. - Ensure 3,4,5-trifluorobenzaldehyde is pure and free of acidic impurities. Use fresh, dry cyanide source. - Maintain a slightly basic pH to ensure the presence of free cyanide ions.
Low yield of the final amino acid after hydrolysis - Incomplete hydrolysis of the nitrile or hydantoin intermediate. - Degradation of the product under harsh hydrolysis conditions. - Formation of side products.- Increase the reaction time or temperature for the hydrolysis step. - Use a stronger acid or base for hydrolysis, but monitor for product degradation. - Consider a two-stage hydrolysis (e.g., initial hydrolysis with a milder acid, followed by a stronger acid). - Optimize the purification process to remove byproducts.
Formation of a significant amount of 3,4,5-trifluoromandelic acid - Preferential formation of a cyanohydrin intermediate followed by hydrolysis.- Ensure a sufficient concentration of ammonia is present to favor imine formation over cyanohydrin formation. - Add the cyanide source slowly to the reaction mixture containing the aldehyde and ammonia.
Difficulty in isolating the final product - The amino acid may be soluble in the aqueous workup solution. - The product may be an amorphous solid that is difficult to crystallize.- Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility. - Use an ion-exchange resin for purification. - Try different solvent systems for crystallization (e.g., water/ethanol, water/isopropanol).
Presence of impurities in the final product - Unreacted starting materials or intermediates. - Side products from competing reactions.- Improve the purification method (e.g., recrystallization, column chromatography). - Optimize reaction conditions to minimize the formation of side products. - Ensure complete hydrolysis of the nitrile or hydantoin intermediate.

Experimental Protocols

Method 1: Strecker Synthesis

Step 1: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 10 g of 3,4,5-trifluorobenzaldehyde in 100 mL of methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 5.4 g of potassium cyanide in 20 mL of water, followed by the slow addition of 6.5 g of ammonium chloride in 30 mL of water.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into 200 mL of ice water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • Add the crude α-aminonitrile to 100 mL of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Adjust the pH to the isoelectric point (around pH 5-6) with a concentrated sodium hydroxide solution to precipitate the amino acid.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the product from a water/ethanol mixture to obtain pure this compound.

Method 2: Bucherer-Bergs Reaction

Step 1: Synthesis of 5-(3,4,5-trifluorophenyl)hydantoin

  • In a sealed pressure vessel, combine 10 g of 3,4,5-trifluorobenzaldehyde, 7.5 g of potassium cyanide, and 23 g of ammonium carbonate.

  • Add 150 mL of a 1:1 mixture of ethanol and water.

  • Heat the mixture to 60-70 °C with stirring for 12-16 hours.

  • Cool the reaction mixture to room temperature. The hydantoin product should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to this compound

  • Suspend the crude hydantoin in 100 mL of 2 M sodium hydroxide solution.

  • Heat the mixture at reflux for 12-24 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to the isoelectric point.

  • Filter the precipitated amino acid, wash with cold water, and recrystallize from a water/ethanol mixture.

Data Presentation

Table 1: Comparison of Typical Yields for Strecker Synthesis of Substituted Benzaldehydes

Starting AldehydeCyanide SourceHydrolysis ConditionTypical Yield
BenzaldehydeKCN/NH₄Cl6M HCl, reflux70-80%
4-ChlorobenzaldehydeKCN/NH₄Cl6M HCl, reflux65-75%
4-MethoxybenzaldehydeKCN/NH₄Cl6M HCl, reflux75-85%
3,4,5-Trifluorobenzaldehyde (Expected) KCN/NH₄Cl Conc. HCl, reflux 60-70%

Table 2: Influence of Reaction Parameters on Bucherer-Bergs Reaction Yield

ParameterVariationEffect on Yield
Temperature 50 °C -> 70 °CIncreased yield
Reaction Time 8 hours -> 16 hoursIncreased yield
Solvent Ethanol/Water (1:1) vs. WaterHigher yield in mixed solvent
Ammonium Carbonate 2 equivalents -> 4 equivalentsIncreased yield

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis start 3,4,5-Trifluorobenzaldehyde reagents1 KCN, NH4Cl, Methanol reaction1 Stir at 0-25°C for 24h reagents1->reaction1 Add to aldehyde solution workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile workup1->intermediate reagents2 Conc. HCl intermediate->reagents2 reaction2 Reflux for 6-8h reagents2->reaction2 Add to aminonitrile workup2 Neutralization & Crystallization reaction2->workup2 product This compound workup2->product

Caption: Experimental workflow for the Strecker synthesis.

Troubleshooting_Yield cluster_synthesis Synthesis Step Issues cluster_hydrolysis Hydrolysis Step Issues start Low Yield of Final Product check_intermediate Was the α-aminonitrile/hydantoin intermediate formed in good yield? start->check_intermediate reagent_quality Check reagent purity and freshness check_intermediate->reagent_quality No hydrolysis_conditions Increase hydrolysis time/temperature or use stronger acid/base check_intermediate->hydrolysis_conditions Yes reaction_conditions Optimize reaction time and temperature reagent_quality->reaction_conditions ph_control Ensure correct pH for the reaction reaction_conditions->ph_control product_degradation Monitor for product degradation hydrolysis_conditions->product_degradation

Caption: Troubleshooting decision tree for low yield.

Parameter_Relationships cluster_params Reaction Parameters Temp Temperature Yield Yield Temp->Yield + Purity Purity Temp->Purity - (if too high) Time Reaction Time Time->Yield + Time->Purity - (if too long) Conc Reagent Concentration Conc->Yield +

Caption: Relationship between reaction parameters and yield/purity.

References

Technical Support Center: Chiral Separation of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of this compound.

Problem: Poor or No Enantiomeric Resolution

Q1: I am not seeing any separation between the enantiomers. What should I check first?

A1: The initial step is to ensure that your chosen Chiral Stationary Phase (CSP) is appropriate for the analyte. For amino acid derivatives like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are generally recommended.[1][2] If you are using a suitable CSP and still see no separation, the mobile phase composition is the next critical parameter to optimize.

Q2: How can I optimize the mobile phase for better resolution?

A2: Mobile phase optimization is a crucial step in achieving chiral separation. Here are key parameters to adjust:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in your mobile phase significantly impact retention and enantioselectivity. Systematically vary the percentage of the organic modifier.

  • Acidic/Basic Additives: Small amounts of acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) additives can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.

  • Polar Organic Mode: For some polysaccharide-based CSPs, using a polar organic mobile phase (e.g., methanol or ethanol with a small amount of an acidic or basic modifier) can be effective.

A logical workflow for troubleshooting poor resolution is outlined below.

G start Poor or No Resolution csp_check Is the CSP suitable for amino acids? (e.g., polysaccharide, macrocyclic glycopeptide) start->csp_check mp_optimize Optimize Mobile Phase csp_check->mp_optimize Yes derivatize Consider derivatization with a chiral agent (e.g., Marfey's reagent) and use an achiral column csp_check->derivatize No/Unsure modifier_type Try a different organic modifier (e.g., switch isopropanol to ethanol) mp_optimize->modifier_type additive Introduce/vary acidic or basic additive (e.g., 0.1% TFA or DEA) modifier_type->additive end Resolution Achieved modifier_type->end Resolution improved temp Vary column temperature (e.g., in 5°C increments) additive->temp additive->end Resolution improved temp->derivatize Still no resolution temp->end Resolution improved derivatize->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.
Problem: Peak Tailing

Q3: My peaks are showing significant tailing. What are the likely causes and solutions?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.

  • Column Overload: To check for column overload, prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves, your original sample concentration was too high.

  • Secondary Interactions: For acidic compounds like your analyte, ensuring the mobile phase pH is low enough to keep it in its protonated form can improve peak shape. Adding 0.1% trifluoroacetic acid (TFA) is a common strategy. If using a buffered mobile phase, ensure the buffer concentration is sufficient (typically 10-20 mM).

Problem: Peak Splitting

Q4: I am observing split peaks. What could be the reason?

A4: Peak splitting can arise from several issues, including a blocked column frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.

  • Sample Solvent Incompatibility: Whenever possible, dissolve your sample in the mobile phase. If your sample solvent is much stronger than the mobile phase, it can cause peak distortion.

  • Blocked Frit: If all peaks in your chromatogram are splitting, a blocked inlet frit could be the cause. Reversing the column and flushing it with a compatible solvent might resolve the issue.

  • Column Void: A void or channel in the column packing can also lead to split peaks. This usually requires column replacement.

Frequently Asked Questions (FAQs)

Q5: What type of chiral stationary phase (CSP) is recommended for the separation of this compound?

A5: For underivatized amino acids and their derivatives, macrocyclic glycopeptide-based CSPs (e.g., those using teicoplanin) and polysaccharide-based CSPs (amylose or cellulose derivatives) are highly recommended.[1][2][3][4] Zwitterionic CSPs derived from cinchona alkaloids have also shown effectiveness for amino acid separations.

Q6: What are typical starting conditions for method development?

A6: A good starting point for method development on a polysaccharide-based CSP would be a mobile phase of n-Hexane/Isopropanol with a small amount of an acidic modifier. For a macrocyclic glycopeptide CSP, a reversed-phase or polar organic mode can be explored.

ParameterRecommended Starting Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 5-10 µL

Note: These are suggested starting conditions and will likely require optimization.

Q7: Is derivatization a viable option if direct separation is unsuccessful?

A7: Yes, if direct chiral separation proves challenging, derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column (like a C18) is an excellent alternative.[5] A commonly used reagent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[5]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development (Direct Separation)

This protocol outlines a systematic approach to developing a direct chiral HPLC method.

  • CSP Selection:

    • Screen at least two different types of CSPs, for example, a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) and a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T).

  • Mobile Phase Screening:

    • For Polysaccharide CSPs (Normal Phase):

      • Start with a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol.

      • If resolution is poor, systematically vary the isopropanol concentration from 5% to 20%.

      • If peaks are tailing, add 0.1% TFA to the mobile phase.

    • For Macrocyclic Glycopeptide CSPs (Reversed-Phase):

      • Start with a mobile phase of 80:20:0.1 (v/v/v) Methanol/Water/Formic Acid.

      • Adjust the ratio of methanol to water to optimize retention and resolution.

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the retention factor (k), separation factor (α), and resolution (Rs) for each condition.

    • A resolution of ≥ 1.5 is considered baseline separation.

The logical flow of this protocol is depicted in the diagram below.

G start Start Method Development csp_select Select and Screen CSPs (Polysaccharide and Macrocyclic Glycopeptide) start->csp_select mp_screen_poly Screen Normal Phase Mobile Phases (Hexane/IPA +/- TFA) csp_select->mp_screen_poly mp_screen_macro Screen Reversed-Phase Mobile Phases (MeOH/Water +/- Acid) csp_select->mp_screen_macro optimize Optimize best condition (Vary modifier %, temperature) mp_screen_poly->optimize Promising separation mp_screen_macro->optimize Promising separation end Final Method optimize->end

Caption: Experimental workflow for direct chiral method development.
Protocol 2: Derivatization with Marfey's Reagent (Indirect Separation)

This protocol is an alternative for when direct separation is not feasible.

  • Materials:

    • Racemic this compound

    • Marfey's reagent (L-FDAA)

    • Acetone (HPLC grade)

    • Sodium bicarbonate buffer (50 mM, pH ~9.0)

    • Hydrochloric acid (2 M)

    • Standard C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of the amino acid in the sodium bicarbonate buffer.

    • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture and add 20 µL of 2 M HCl to stop the reaction.

    • Dilute the final mixture with the HPLC mobile phase and filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm.

References

Technical Support Center: 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling and application of this compound in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and analysis of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation or cloudiness in solution Poor Solubility: The compound may have limited solubility in the chosen solvent. As an analogue of phenylglycine, its aqueous solubility is expected to be influenced by pH.[1]- Verify the pH of the solution; solubility is generally higher in acidic conditions for similar amino acids.[1]- Consider using a co-solvent such as ethanol or methanol if appropriate for your experiment.[1]- Gentle warming and sonication can aid dissolution, but be mindful of potential degradation at elevated temperatures.
Temperature Effects: Low temperatures can decrease solubility, leading to precipitation, especially for saturated or near-saturated solutions.- If storing solutions at low temperatures, ensure the concentration is well below the saturation point at that temperature.- Before use, allow the solution to equilibrate to room temperature and visually inspect to ensure all precipitate has redissolved.
pH Shift: The pH of an unbuffered solution can change over time due to absorption of atmospheric CO2 or interaction with the container surface.- Re-verify the pH of the solution and adjust if necessary.- For long-term storage or sensitive experiments, use a suitable buffer system to maintain a stable pH.
Loss of potency or appearance of unknown peaks in analytical assays (e.g., HPLC) Chemical Degradation: The compound may be degrading due to factors such as pH, temperature, light exposure, or oxidation.- Conduct a forced degradation study to identify potential degradation pathways and products.[2]- Optimize the pH of the solution to a range where the compound exhibits maximum stability.- Store solutions protected from light, especially UV light, by using amber vials or wrapping containers in foil.
Oxidation: The amino group or the aromatic ring may be susceptible to oxidative degradation, especially in the presence of metal ions or reactive oxygen species.- Prepare solutions using de-gassed solvents.- If oxidation is a suspected pathway, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent analytical results between samples Incomplete Dissolution: The compound may not be fully dissolved, leading to non-homogeneous solutions.- Ensure complete dissolution by using appropriate solvents and techniques like vortexing and sonication.- Always vortex the solution before taking an aliquot for analysis.
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation or aggregation of the compound.- Aliquot stock solutions into single-use vials to minimize the number of freeze-thaw cycles.[3]
Adsorption to Container: The compound may adsorb to the surface of the storage container, leading to a decrease in the effective concentration.- Consider using low-adsorption vials (e.g., polypropylene or silanized glass) for storing dilute solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[4]

Q2: How should I prepare a stock solution of this compound?

A2: For aqueous solutions, start by dissolving the compound in high-purity water. Given that it is a phenylglycine derivative, its solubility is likely pH-dependent.[1] For a starting point, you can attempt dissolution in neutral water and, if solubility is low, adjust the pH to the acidic range (e.g., pH 3-5). For organic applications, solvents like methanol or ethanol can be used.[1] For quantitative applications, it is recommended to prepare stock solutions in a diluent that is compatible with your analytical method, such as 0.1 N HCl.[5]

Q3: What is the expected stability of this compound in aqueous solutions at different pH values?

Projected Stability of this compound in Aqueous Solution

pH Condition Expected Stability Potential Degradation Pathways
Acidic (pH 1-3) Likely to be relatively stable. The protonated amine group can enhance stability against certain degradation pathways.[6]Minimal degradation expected, though hydrolysis could be a possibility under harsh acidic conditions and elevated temperatures.
Neutral (pH 6-8) Generally stable. However, in non-sterile solutions, microbial growth is a possibility.Slow oxidation over extended periods.
Basic (pH 9-12) Potential for instability. The deprotonated carboxylic acid and neutral amine may be more susceptible to oxidative degradation. Racemization at the chiral center is also a possibility under basic conditions for similar compounds.[6]Oxidation, Racemization.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure, potential degradation pathways include oxidation of the amino group or the aromatic ring, and decarboxylation. The carbon-fluorine bond is generally very stable and unlikely to cleave under typical experimental conditions.[7] A forced degradation study is the most effective way to identify the specific degradation products and pathways.[8]

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method is a validated analytical procedure that can accurately quantify the active compound without interference from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[9][10] The development process involves performing forced degradation studies to generate the degradation products and then developing an HPLC method that can separate the parent compound from all the generated degradants.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound

  • Hydrochloric acid (1 M and 0.1 M)

  • Sodium hydroxide (1 M and 0.1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Phosphate or citrate buffers (e.g., pH 3, 7, 9)

  • Volumetric flasks, pipettes, and autosampler vials

  • pH meter

  • Temperature-controlled incubator or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl and 0.1 M HCl in separate vials. Incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH and 0.1 M NaOH in separate vials. Keep at room temperature for up to 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60°C in an incubator for up to 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before HPLC analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Calculate the percentage of degradation and identify the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Example: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (a starting point could be around 220 nm or 254 nm).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, 60°C) stock->acid Apply Stress Conditions base Base Hydrolysis (NaOH, RT) stock->base Apply Stress Conditions oxidation Oxidation (H₂O₂, RT) stock->oxidation Apply Stress Conditions thermal Thermal (60°C) stock->thermal Apply Stress Conditions photo Photolytic (ICH Q1B) stock->photo Apply Stress Conditions neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for a forced degradation study.

stability_factors cluster_chemical Chemical Factors cluster_physical Physical Factors compound Stability of This compound in Solution ph pH compound->ph solvent Solvent System compound->solvent oxygen Dissolved Oxygen compound->oxygen temp Temperature compound->temp light Light Exposure compound->light

Caption: Factors influencing solution stability.

References

preventing racemization of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process that converts a pure enantiomer of a chiral molecule into a mixture of both its enantiomers (L- and D-forms).[1][2] For drug development, maintaining the stereochemical integrity of this compound is crucial, as different enantiomers can have vastly different biological activities, efficacies, and toxicities.[1] This specific amino acid is particularly susceptible to racemization. The three fluorine atoms on the phenyl ring are strongly electron-withdrawing, which increases the acidity of the proton on the chiral alpha-carbon. This makes the proton easier to remove, especially under basic conditions, facilitating the formation of a planar, achiral intermediate that leads to racemization.[3]

Q2: What is the primary mechanism of racemization for this amino acid?

A2: The primary mechanism for racemization is the removal of the alpha-proton by a base, which forms a planar, achiral carbanion or enolate intermediate.[2][4] This intermediate is stabilized by resonance. When this intermediate is reprotonated, it can occur from either face of the planar structure with roughly equal probability, resulting in a mixture of both L- and D-enantiomers.[2][4] This process is significantly accelerated under basic conditions but can also be catalyzed by acids.[4]

Q3: Which experimental conditions are most likely to cause racemization?

A3: Several experimental factors can significantly increase the rate of racemization:

  • High pH/Basicity: Exposure to strong bases is a primary cause. Racemization rates increase significantly at pH values above 10.[5] The strength and steric hindrance of the base used in reactions like peptide coupling are critical; strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate racemization.[6]

  • High Temperatures: Elevated temperatures, while often used to drive reactions to completion, provide the necessary energy to overcome the activation barrier for proton removal and significantly increase the rate of racemization.[6][7]

  • Polar Solvents: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the side reaction.[6]

  • Certain Coupling Reagents: In peptide synthesis, the choice of coupling reagent is critical. Carbodiimides like DCC or DIC, if used without racemization-suppressing additives, can lead to significant racemization through the formation of a highly reactive oxazolone intermediate.[3][8]

Q4: How can I minimize racemization during storage?

A4: To minimize racemization during storage, the compound should be kept as a stable, crystalline solid in a cool, dry, and dark environment. Avoid storing it in solution, especially in polar solvents or under basic or strongly acidic pH conditions. If storage in solution is necessary, use a non-polar solvent and maintain neutral or slightly acidic conditions (pH 4-6) at a low temperature (e.g., -20°C).

Q5: What are the best practices to prevent racemization during a peptide coupling reaction?

A5: Preventing racemization during peptide coupling is a multi-faceted challenge. Key strategies include:

  • Choice of Coupling Reagent: Use modern uronium/aminium salt reagents known for low racemization, such as HATU, HBTU, or COMU.[3] Alternatively, use a carbodiimide (e.g., DIC) in combination with a nucleophilic additive like OxymaPure or HOAt, which are highly effective at suppressing racemization.[6][8]

  • Base Selection: Opt for a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a strong, non-hindered base like DIPEA.[6]

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0°C) to minimize the rate of racemization.[6]

  • Protecting Groups: The choice of N-terminal protecting group can influence racemization. While Fmoc and Boc are standard, novel protecting groups like DNPBS have been shown to greatly suppress racemization.[9]

Q6: Which analytical methods can I use to quantify the extent of racemization?

A6: Accurate quantification of racemization is essential for process optimization. The most common method is Chiral High-Performance Liquid Chromatography (HPLC). This involves hydrolyzing the final product (e.g., a peptide) to its constituent amino acids, derivatizing them with a suitable agent (like Marfey's reagent, L-FDAA), and then separating the resulting diastereomers on a standard C18 reversed-phase column.[6] The L- and D-amino acid derivatives will have different retention times, allowing for their quantification by integrating the respective peak areas.[6]

Troubleshooting Guides

Issue: High levels of the D-enantiomer detected after a peptide coupling reaction.

This guide provides a systematic approach to identifying and resolving the source of racemization.

Diagram: Troubleshooting Workflow for High Racemization

G start High Racemization Detected (>1%) check_base Step 1: Evaluate Base start->check_base sub_base1 Using DIPEA? check_base->sub_base1 check_reagent Step 2: Evaluate Coupling Reagent & Additive sub_reagent1 Using Carbodiimide (e.g., DIC) alone? check_reagent->sub_reagent1 check_temp Step 3: Evaluate Temperature & Reaction Time sub_temp1 Coupling at RT or higher? check_temp->sub_temp1 check_solvent Step 4: Evaluate Solvent sub_solvent1 Using highly polar solvent (e.g., DMF)? check_solvent->sub_solvent1 solution Racemization Minimized sub_base1->check_reagent No sub_base2 Switch to NMM or Collidine sub_base1->sub_base2 Yes sub_base2->check_reagent sub_reagent2 Add OxymaPure or HOAt sub_reagent1->sub_reagent2 Yes sub_reagent3 Using HBTU? sub_reagent1->sub_reagent3 No sub_reagent2->check_temp sub_reagent3->check_temp No sub_reagent4 Switch to COMU or HATU sub_reagent3->sub_reagent4 Yes sub_reagent4->check_temp sub_temp1->check_solvent No sub_temp2 Perform coupling at 0°C. Minimize reaction time. sub_temp1->sub_temp2 Yes sub_temp2->check_solvent sub_solvent1->solution No sub_solvent2 Consider less polar solvent (e.g., DCM/DMF mixture) if solubility allows. sub_solvent1->sub_solvent2 Yes sub_solvent2->solution

Caption: A logical workflow for troubleshooting high racemization levels.

Potential CauseRecommended ActionRationale
Inappropriate Base If using a strong, non-hindered base like DIPEA, switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use the minimum necessary equivalents of base.Stronger bases more readily abstract the acidic α-proton, initiating the racemization process. Weaker or bulkier bases reduce the rate of this side reaction.[6][8]
Coupling Reagent If using a carbodiimide (e.g., DIC, DCC) alone, ensure the addition of an effective additive like OxymaPure or HOAt.[3] If using an older onium salt like HBTU, consider switching to a more modern, efficient reagent like COMU or HATU.[3]Additives react with the activated amino acid to form a more stable active ester, which is less prone to forming the oxazolone intermediate that leads to racemization.[6][8] Newer reagents are designed to be more efficient and suppress racemization more effectively.
High Temperature Perform the coupling reaction at a lower temperature, ideally 0°C. If elevated temperatures were used to push a difficult coupling, explore longer reaction times at lower temperatures first.[6]Racemization is a chemical reaction with an activation energy barrier. Lowering the temperature significantly reduces the reaction rate.[7]
Prolonged Reaction Time Monitor the reaction closely (e.g., with a Kaiser test) and stop it as soon as the coupling is complete. Avoid unnecessarily long reaction times.The longer the activated amino acid is present in the reaction mixture, especially in the presence of a base, the greater the opportunity for racemization to occur.
Solvent Polarity While solvent choice is often dictated by solubility, be aware that highly polar solvents like DMF can sometimes favor racemization. If feasible, explore solvent mixtures (e.g., DCM/DMF) to reduce polarity while maintaining reagent solubility.[6]The polarity of the solvent can influence the stability of the transition states involved in the racemization pathway.[6]

Quantitative Data Summary

The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following tables summarize general performance characteristics based on literature for other racemization-prone amino acids, which can be extrapolated to this compound.

Table 1: Comparison of Common Coupling Additives

AdditiveChemical NamepKaRacemization SuppressionNotes
HOBt 1-Hydroxybenzotriazole4.60GoodThe classic additive, but less effective than newer options for sensitive amino acids.[8]
HOAt 1-Hydroxy-7-azabenzotriazole3.28ExcellentThe pyridine nitrogen participates in the reaction, accelerating coupling and suppressing racemization more effectively than HOBt.[8]
OxymaPure Ethyl 2-cyano-2-(hydroxyimino)acetate4.60ExcellentA non-explosive and highly effective alternative to benzotriazole-based additives.[8] Often considered superior to HOBt.[6]

Table 2: Comparison of Common Bases in Peptide Coupling

BaseChemical NameBasicity (pKa of conjugate acid)Typical ApplicationImpact on Racemization
DIPEA (DIEA) N,N-Diisopropylethylamine~10.75Onium salt couplingsHigh risk; non-nucleophilic but strong base can readily cause racemization.[6]
NMM N-Methylmorpholine~7.38Onium salt couplingsLower risk; weaker base than DIPEA, often a better choice for sensitive amino acids.[6]
2,4,6-Collidine 2,4,6-Trimethylpyridine~7.43Onium salt couplingsLower risk; sterically hindered base, which can reduce the rate of α-proton abstraction.[6]

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling using COMU/NMM

This protocol describes a general method for coupling N-Fmoc-2-amino-2-(3,4,5-trifluorophenyl)acetic acid to a resin-bound amine, designed to minimize racemization.

Materials:

  • Fmoc-protected this compound

  • Resin-bound peptide with a free N-terminal amine

  • COMU (1-(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF from the resin.

  • In a separate vial, dissolve Fmoc-2-amino-2-(3,4,5-trifluorophenyl)acetic acid (1.5 eq. relative to resin loading) and COMU (1.5 eq.) in a minimal amount of DMF.

  • Add NMM (3.0 eq.) to the vial and vortex briefly.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue agitating for 2-4 hours.

  • Monitor the reaction for completion using a Kaiser test (should be negative, indicating no free primary amines).

  • Once complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.

  • The resin is now ready for the subsequent Fmoc-deprotection step.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a method for analyzing the enantiomeric purity of the target amino acid within a crude peptide product after cleavage and hydrolysis.

Part A: Peptide Hydrolysis

  • Place approximately 1-2 mg of the crude, cleaved peptide into a hydrolysis tube.

  • Add 500 µL of 6 M HCl.

  • Seal the tube under vacuum or flush with argon.

  • Heat the sample at 110°C for 24 hours.[3]

  • After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.[3]

  • Re-dissolve the amino acid hydrolysate in 200 µL of deionized water.

Part B: Derivatization with Marfey's Reagent (L-FDAA)

  • To 50 µL of the redissolved hydrolysate, add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline.[6]

  • Add 100 µL of a 1% (w/v) solution of L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[6]

  • Vortex the mixture and incubate in a heating block at 40°C for 1 hour.[6]

  • Stop the reaction by adding 10 µL of 2 M HCl.[6]

  • Evaporate the solvent to dryness.

  • Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water).

Part C: HPLC Analysis

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid (TFA)). A typical gradient might be 10-60% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.[6]

  • Analysis:

    • Inject a standard prepared from a racemic mixture of D/L-2-amino-2-(3,4,5-trifluorophenyl)acetic acid to determine the retention times for the two diastereomeric derivatives. The L-amino acid derivative typically elutes before the D-amino acid derivative.[6]

    • Inject the derivatized sample from Part B.

    • Integrate the peak areas for the L- and D-enantiomers to calculate the percentage of racemization.

Mandatory Visualizations

Diagram: Mechanism of Base-Catalyzed Racemization

References

Technical Support Center: Optimizing Derivatization of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of this sterically hindered, fluorinated amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound often necessary?

A1: Derivatization is primarily performed for analytical purposes, such as:

  • Chiral Analysis: To separate and quantify the enantiomers (D and L forms) of the amino acid. This is crucial in drug development as different enantiomers can have different pharmacological activities. Derivatization with a chiral reagent forms diastereomers that can be separated on a standard achiral HPLC column.[1][2]

  • Improved Chromatographic Separation: To enhance peak shape and resolution in HPLC or GC analysis.

  • Increased Detection Sensitivity: To attach a chromophore or fluorophore, which significantly improves detection by UV-Vis or fluorescence detectors.

Q2: What are the main challenges when derivatizing this specific amino acid?

A2: The primary challenges stem from its structure:

  • Steric Hindrance: The bulky 3,4,5-trifluorophenyl group can physically block the approach of derivatizing reagents to the alpha-amino group, slowing down the reaction and potentially leading to incomplete derivatization.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms can reduce the nucleophilicity of the amino group, making it less reactive.

  • Racemization: As with many amino acids, there is a risk of racemization (conversion of one enantiomer to a mixture of both) during derivatization, especially under harsh reaction conditions.[3]

Q3: Which derivatization reagents are recommended for chiral analysis of this compound?

A3: For chiral HPLC analysis, pre-column derivatization with a chiral derivatizing agent is a common strategy. Recommended reagents include:

  • Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is widely used for its ability to form stable, highly UV-active diastereomeric derivatives with primary and secondary amino acids.[1][2]

  • (S)-NIFE: (S)-N-((4-nitrophenoxy)carbonyl)-L-phenylalanine 2-methoxyethyl ester is another effective chiral derivatizing agent that reacts with the amino group to form diastereomers separable by HPLC.[4]

  • OPA in combination with a chiral thiol: o-phthaldialdehyde (OPA) can be used with a chiral thiol (e.g., N-isobutyryl-L-cysteine) to form fluorescent diastereomeric isoindoles.

Q4: How can I protect the amino and carboxylic acid groups for peptide synthesis?

A4: For solid-phase peptide synthesis (SPPS), protecting groups are essential.

  • Amino Group Protection: The most common protecting group for the α-amino group is the Fmoc (9-fluorenylmethyloxycarbonyl) group. It is stable to acidic conditions used for side-chain deprotection but is easily removed by a weak base like piperidine.[5]

  • Carboxylic Acid Group Protection: The carboxylic acid group is typically activated for coupling rather than protected. For side-chain protection of other amino acids in the peptide sequence, acid-labile groups like tert-butyl (tBu) are often used in Fmoc-based synthesis.[6]

Troubleshooting Guides

Issue 1: Low Derivatization Yield

Possible Causes & Solutions

CauseRecommended Action
Insufficient Reagent Increase the molar excess of the derivatizing reagent. A 5-10 fold molar excess is a good starting point.[4] For some reagents like AccQ•Tag, a 4-6x molar excess is needed for complete derivatization.[7]
Suboptimal pH Ensure the reaction pH is optimal for the chosen reagent. For many amine-targeting reagents like Marfey's reagent, a basic pH (around 9-10) is required to deprotonate the amino group and enhance its nucleophilicity.[1]
Low Reaction Temperature For sterically hindered amino acids, room temperature may not be sufficient. Cautiously increase the temperature (e.g., to 40-50°C) and monitor for any degradation of the analyte or reagent.[4]
Short Reaction Time The reaction may not have reached completion. Analyze the reaction mixture at different time points (e.g., 30, 60, 90 minutes) to determine the optimal reaction time.[4]
Inappropriate Solvent Ensure that both the amino acid and the derivatizing reagent are soluble in the chosen solvent system. Aprotic solvents like acetone or acetonitrile are commonly used.[4]
Steric Hindrance Consider using a less bulky derivatizing reagent if possible. Alternatively, optimize other reaction parameters (temperature, time, reagent excess) to overcome the steric hindrance.

Troubleshooting Workflow for Low Derivatization Yield

G start Low Derivatization Yield check_reagent Check Reagent Excess (5-10x) start->check_reagent check_ph Verify Reaction pH (e.g., pH 9-10 for Marfey's) check_reagent->check_ph If no improvement yield_ok Yield Improved check_reagent->yield_ok If improved optimize_temp Increase Temperature (e.g., 40-50°C) check_ph->optimize_temp If no improvement check_ph->yield_ok If improved optimize_time Increase Reaction Time optimize_temp->optimize_time If no improvement optimize_temp->yield_ok If improved check_solvent Ensure Analyte & Reagent Solubility optimize_time->check_solvent If no improvement optimize_time->yield_ok If improved check_solvent->yield_ok If improved

Caption: A step-by-step workflow for troubleshooting low derivatization yield.

Issue 2: Racemization Detected

Possible Causes & Solutions

CauseRecommended Action
High Temperature Perform the coupling/derivatization at a lower temperature (e.g., 0°C).[3] Avoid prolonged heating.
Strong Base If a base is used (e.g., in peptide coupling), switch from a strong base like DIPEA to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or collidine.[3]
Over-activation of Carboxyl Group In peptide coupling, reduce the pre-activation time before adding the amine component.
Inappropriate Coupling Reagent For peptide synthesis, use coupling reagents known to suppress racemization, such as those combined with additives like HOAt or Oxyma Pure.[3]

Logical Diagram for Minimizing Racemization

G start High Racemization Detected reduce_temp Lower Reaction Temperature (e.g., 0°C) start->reduce_temp weaker_base Use Weaker Base (NMM, Collidine) reduce_temp->weaker_base If still high racemization_reduced Racemization Minimized reduce_temp->racemization_reduced If reduced reduce_activation Reduce Pre-activation Time weaker_base->reduce_activation If still high weaker_base->racemization_reduced If reduced change_reagent Use Racemization-Suppressing Reagents reduce_activation->change_reagent If still high reduce_activation->racemization_reduced If reduced change_reagent->racemization_reduced If reduced

Caption: A decision-making diagram for minimizing racemization.

Experimental Protocols

Protocol 1: Chiral Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis

This protocol is adapted from established methods for the chiral analysis of amino acids.[1]

Materials:

  • This compound sample

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • Acetone (HPLC grade)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric Acid (HCl)

  • HPLC grade water and acetonitrile

  • 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the amino acid sample in 50 mM sodium bicarbonate buffer (pH ~9.0).[1]

  • Derivatization:

    • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[1]

    • Add 20 µL of 1 M NaHCO₃ solution to ensure the mixture is alkaline.[1]

    • Vortex the mixture and incubate at 40°C for 1 hour in a heating block.[3]

  • Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 20 µL of 2 M HCl to stop the reaction.[1]

  • Sample Preparation for HPLC:

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Redissolve the residue in 500 µL of 50% acetonitrile/water.[3]

    • Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow for Marfey's Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench Quenching & Final Prep prep_sample Dissolve Amino Acid in NaHCO3 Buffer add_marfeys Add Marfey's Reagent in Acetone prep_sample->add_marfeys add_base Add 1M NaHCO3 add_marfeys->add_base incubate Incubate at 40°C for 1 hour add_base->incubate add_hcl Add 2M HCl to Stop Reaction incubate->add_hcl dry_sample Evaporate to Dryness add_hcl->dry_sample redissolve Redissolve in Mobile Phase dry_sample->redissolve filter_sample Filter through 0.45µm Filter redissolve->filter_sample inject_hplc Inject into HPLC filter_sample->inject_hplc

Caption: Step-by-step workflow for derivatization with Marfey's reagent.

Protocol 2: Fmoc Protection of the Amino Group

This protocol provides a general method for the Fmoc protection of amino acids.[5]

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • Dissolve the amino acid in a 10% solution of sodium carbonate in water.

    • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.

  • Reaction:

    • Cool the amino acid solution in an ice bath.

    • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the Fmoc-protected amino acid.

Fmoc Protection Workflow

G start Dissolve Amino Acid in Na2CO3(aq) mix Combine Solutions at 0°C and Stir Overnight start->mix prepare_fmoc Dissolve Fmoc-OSu in Dioxane prepare_fmoc->mix wash_ether Wash with Diethyl Ether mix->wash_ether acidify Acidify Aqueous Layer to pH 2 wash_ether->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Evaporate Solvent extract->dry end Fmoc-Protected Amino Acid dry->end

Caption: Workflow for the Fmoc protection of the amino acid.

References

Technical Support Center: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing Strecker or related synthetic methodologies.

Issue 1: Low Yield of the Desired Amino Acid

Potential CauseRecommended Action
Incomplete imine formation Ensure anhydrous conditions during the reaction of 3,4,5-trifluorobenzaldehyde with the ammonia source. Water can hydrolyze the imine intermediate back to the aldehyde. Consider using a desiccant.
Competing cyanohydrin formation The cyanide source can react directly with the starting aldehyde. To minimize this, pre-form the imine before adding the cyanide. Maintaining a lower reaction temperature (e.g., 0-10 °C) can also disfavor cyanohydrin formation.[1]
Incomplete hydrolysis of the α-aminonitrile Use sufficiently strong acidic or basic conditions for the hydrolysis step. Monitor the reaction by TLC or HPLC to ensure it goes to completion. Increasing the reaction time or temperature may be necessary.[1]
Product loss during workup Adjust the pH of the aqueous solution to the isoelectric point of this compound before extraction or precipitation to minimize its solubility in the aqueous phase.

Issue 2: Presence of Significant Impurities in the Final Product

Potential ImpurityIdentification and Removal
3,4,5-Trifluorobenzaldehyde Cyanohydrin This byproduct arises from the direct reaction of the starting aldehyde with cyanide.[1] It can often be separated from the desired product by recrystallization or column chromatography. Adjusting the pH during workup can also aid in separation due to the differing acidic properties of the hydroxy acid (formed upon hydrolysis of the cyanohydrin) and the target amino acid.
Unhydrolyzed α-aminonitrile Intermediate The presence of this intermediate indicates incomplete hydrolysis.[1] Re-subjecting the product mixture to the hydrolysis conditions (e.g., refluxing with strong acid) can convert the remaining nitrile to the carboxylic acid.
Diastereomeric Impurities (in asymmetric synthesis) If a chiral auxiliary is used for asymmetric synthesis, the formation of the undesired diastereomer is a common impurity.[2] Careful optimization of reaction conditions (temperature, solvent, base) is crucial. Purification can be achieved by chromatography or selective crystallization.
Bis-alkylated Products In syntheses involving the alkylation of a glycine equivalent, double alkylation can occur, leading to a more complex amino acid derivative.[2] This can be minimized by using a controlled stoichiometry of the alkylating agent and the substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and direct methods for synthesizing α-amino acids like this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods typically start from the corresponding aldehyde, in this case, 3,4,5-trifluorobenzaldehyde.

Q2: What is the primary side reaction of concern in the Strecker synthesis of this compound?

A2: The most prevalent side reaction is the formation of the corresponding cyanohydrin, 2-hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile.[1] This occurs when the cyanide ion attacks the carbonyl carbon of 3,4,5-trifluorobenzaldehyde directly, in competition with its desired attack on the imine intermediate.

Q3: How can I minimize the formation of the cyanohydrin byproduct?

A3: To reduce the formation of the cyanohydrin, it is advisable to pre-form the imine by reacting 3,4,5-trifluorobenzaldehyde with the ammonia source before the addition of the cyanide.[1] Running the reaction at a lower temperature can also help to favor the desired reaction pathway.[1]

Q4: My hydrolysis of the α-aminonitrile intermediate is not going to completion. What can I do?

A4: Incomplete hydrolysis is a common issue.[1] Ensure that you are using sufficiently strong conditions, such as concentrated hydrochloric or sulfuric acid, and an adequate reaction time and temperature.[1] Monitoring the reaction's progress by a suitable analytical method like TLC or HPLC is recommended to determine the optimal reaction time.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Both the Strecker and Bucherer-Bergs syntheses involve the use of highly toxic cyanide salts (e.g., potassium or sodium cyanide). These reactions should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. Care should also be taken to manage cyanide-containing waste according to your institution's safety protocols.

Experimental Protocols

Generalized Strecker Synthesis of this compound

  • Imine Formation: In a round-bottom flask, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in methanol. Add an ammonia source, such as a solution of ammonia in methanol or ammonium chloride (1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the imine.

  • Cyanation: To the imine-containing solution, add potassium cyanide (1.1 eq) portion-wise while maintaining the temperature at 0-10 °C using an ice bath. Stir the reaction mixture at this temperature for several hours, then allow it to warm to room temperature and stir overnight.

  • Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux and maintain it at this temperature for 4-8 hours, or until TLC/HPLC analysis indicates the complete disappearance of the α-aminonitrile intermediate.

  • Workup and Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) using a suitable base (e.g., ammonium hydroxide). The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then with a small amount of a water-miscible organic solvent like ethanol. Dry the product under vacuum.

Visualizations

Strecker_Synthesis_Side_Reactions aldehyde 3,4,5-Trifluorobenzaldehyde imine Imine Intermediate aldehyde->imine + NH3 cyanohydrin Cyanohydrin Byproduct aldehyde->cyanohydrin + CN- (Side Reaction) ammonia Ammonia (NH3) ammonia->imine aminonitrile α-Aminonitrile imine->aminonitrile + CN- cyanide Cyanide (CN-) cyanide->aminonitrile cyanide->cyanohydrin amino_acid This compound (Desired Product) aminonitrile->amino_acid Hydrolysis hydrolysis Hydrolysis (H3O+) Troubleshooting_Workflow start Low Yield or Impure Product check_hydrolysis Check for unhydrolyzed α-aminonitrile start->check_hydrolysis reflux Re-run hydrolysis step (stronger acid/longer time) check_hydrolysis->reflux Yes check_cyanohydrin Check for cyanohydrin byproduct check_hydrolysis->check_cyanohydrin No end Pure Product reflux->end purify Purify via recrystallization or chromatography check_cyanohydrin->purify Yes optimize_imine Optimize imine formation (anhydrous conditions, pre-formation) check_cyanohydrin->optimize_imine No purify->end optimize_imine->end

References

solubility issues of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound for their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound. Follow the steps outlined to identify and resolve solubility challenges.

Question: My this compound is not dissolving in my chosen organic solvent. What should I do?

Answer:

Poor solubility of this compound can be attributed to its zwitterionic nature and the influence of the trifluorophenyl group.[1][] Follow this troubleshooting workflow to address the issue:

Troubleshooting_Solubility Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_solvent Step 1: Verify Solvent Choice - Is the solvent appropriate for a fluorinated amino acid? - Refer to the Solvent Selection Table. start->check_solvent solvent_ok Is the solvent choice appropriate? check_solvent->solvent_ok select_new_solvent Action: Select a more polar aprotic solvent (e.g., DMSO, DMF). solvent_ok->select_new_solvent No increase_agitation Step 2: Enhance Physical Dissolution - Have you tried sonication or vortexing? solvent_ok->increase_agitation Yes select_new_solvent->check_solvent agitation_done Has agitation been maximized? increase_agitation->agitation_done apply_agitation Action: Sonicate the sample for 10-15 minutes. Vortex vigorously. agitation_done->apply_agitation No gentle_heating Step 3: Apply Gentle Heat - Has gentle warming been attempted? agitation_done->gentle_heating Yes apply_agitation->increase_agitation heating_done Has gentle heat been applied? gentle_heating->heating_done apply_heat Action: Warm the solution to 30-40°C. Monitor for degradation. heating_done->apply_heat No ph_modification Step 4: Consider pH Adjustment - Can the zwitterionic form be modified? heating_done->ph_modification Yes apply_heat->gentle_heating ph_possible Is pH adjustment compatible with your experiment? ph_modification->ph_possible adjust_ph Action: Add a small amount of acid (e.g., HCl) or base (e.g., NaOH) to shift equilibrium from the zwitterion. ph_possible->adjust_ph Yes cosolvent Step 5: Use a Co-solvent System - Can a co-solvent improve solubility? ph_possible->cosolvent No end_soluble Success: Compound Dissolved adjust_ph->end_soluble cosolvent->end_soluble Try co-solvent end_insoluble Issue Persists: Consider alternative formulation strategies. cosolvent->end_insoluble If co-solvent fails

Fig 1. A step-by-step workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

This section addresses specific questions researchers may have about the solubility of this compound.

FAQ_Relationships FAQ Logical Relationships q1 Q1: What are the best starting solvents? a1 A: Polar aprotic solvents like DMSO and DMF are recommended starting points. q1->a1 q2 Q2: Why is this compound poorly soluble? q5 Q5: Will changing the pH help? q2->q5 related concept a2 A: It exists as a zwitterion, with both positive and negative charges, leading to strong intermolecular interactions and low solubility in many organic solvents. q2->a2 q3 Q3: How does fluorination affect solubility? q3->q1 informs solvent choice a3 A: Fluorination increases lipophilicity, which can decrease solubility in polar solvents but may enhance it in less polar or halogenated solvents. q3->a3 q4 Q4: Can I heat the solution to improve solubility? a4 A: Gentle heating can be effective, but monitor for degradation, especially in reactive solvents. q4->a4 a5 A: Yes, adjusting the pH can break the zwitterionic form, significantly increasing solubility. q5->a5

Fig 2. Logical connections between frequently asked questions.

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on the structure of the molecule, polar aprotic solvents are the most promising starting points. We recommend trying the following solvents in this order:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

For a more comprehensive list of solvents and their expected solubility, please refer to the Solvent Selection Table below.

Q2: What structural features of this compound contribute to its solubility challenges?

A2: The primary reason for solubility issues is the compound's zwitterionic nature.[1] Like other amino acids, it possesses both a basic amino group and an acidic carboxylic acid group. In the solid state and in neutral solutions, the proton from the carboxylic acid is transferred to the amino group, forming a dipolar ion or zwitterion. These strong ionic interactions within the crystal lattice and in solution lead to low solubility in many organic solvents.

Q3: How does the trifluorophenyl group influence the solubility?

A3: The three fluorine atoms on the phenyl ring significantly increase the lipophilicity of that portion of the molecule.[] This can lead to a complex solubility profile. While the amino acid backbone favors polar solvents, the trifluorophenyl group prefers less polar environments. This dual nature can sometimes be exploited by using solvent mixtures or co-solvents.

Q4: Is it safe to heat the compound to aid dissolution?

A4: Gentle heating (e.g., to 30-40°C) can be an effective method to increase the rate of dissolution. However, it is crucial to monitor for any signs of degradation, such as a color change. Prolonged heating at high temperatures should be avoided, especially in reactive solvents.

Q5: Can adjusting the pH of the solution improve solubility?

A5: Yes, pH adjustment is a highly effective strategy.[3] By adding a small amount of a strong acid (e.g., HCl), you can protonate the carboxylate group, eliminating the negative charge of the zwitterion. Conversely, adding a strong base (e.g., NaOH) will deprotonate the ammonium group, removing the positive charge. In either case, breaking the zwitterionic form will significantly increase solubility in many organic solvents. However, ensure that pH modification is compatible with your downstream experimental conditions.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Organic Solvents

The following data is a qualitative prediction based on the solubility of structurally similar compounds, such as phenylglycine and other fluorinated aromatic acids.[4][5] Experimental verification is highly recommended.

SolventSolvent TypePredicted SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Excellent for dissolving a wide range of polar and zwitterionic compounds.
N,N-Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, effective at solvating polar and zwitterionic molecules.
Methanol Polar ProticModerate Can form hydrogen bonds, aiding in the dissolution of the amino acid functionality.
Ethanol Polar ProticModerate to Low Less polar than methanol, may be less effective.
Acetonitrile Polar AproticLow Generally a poor solvent for zwitterionic compounds.
Tetrahydrofuran (THF) Nonpolar AproticVery Low Unlikely to effectively solvate the polar amino acid portion.
Dichloromethane (DCM) Nonpolar AproticVery Low Not a suitable solvent for this type of compound.
Chloroform Nonpolar AproticSlightly Soluble Some fluorinated compounds show limited solubility in halogenated solvents.[5]
Acetone Polar AproticLow May have limited success.
Water (neutral pH) Polar ProticLow Zwitterionic nature limits solubility.
Aqueous Acid (e.g., 0.1 M HCl) Polar ProticHigh Protonation of the carboxylate group breaks the zwitterion.
Aqueous Base (e.g., 0.1 M NaOH) Polar ProticHigh Deprotonation of the ammonium group breaks the zwitterion.

Experimental Protocols

Protocol 1: Standard Method for Determining Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Vials (e.g., 1.5 mL or 4 mL) with caps

  • A selection of organic solvents (see Table 1)

  • Vortex mixer

  • Sonicator bath

  • Balance

Procedure:

  • Weigh approximately 1-2 mg of this compound into a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Cap the vial and vortex vigorously for 1 minute.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • If the solid has not dissolved, place the vial in a sonicator bath for 15 minutes.

  • Visually inspect the solution again. Note if the compound has dissolved, partially dissolved, or remained insoluble.

  • If the compound is still not fully dissolved, gently warm the vial to approximately 35°C for 10 minutes and observe any changes.

  • Record your observations for each solvent tested.

References

Technical Support Center: Degradation Pathways of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. Given the novelty of this compound, this resource focuses on establishing robust experimental strategies to identify potential degradation products and elucidate degradation mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific data for this compound is not yet established, potential degradation pathways can be inferred from similar non-fluorinated structures like phenylglycine. These may include:

  • Oxidative degradation: The amino group and the phenyl ring can be susceptible to oxidation.

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, particularly under heat stress.

  • Deamination: Removal of the amino group.

  • Hydrolysis: While generally stable, forced conditions could lead to cleavage of bonds.

  • Photodegradation: Exposure to light, especially UV, may induce degradation.

The strong carbon-fluorine bonds are expected to confer significant metabolic stability, making the trifluorophenyl ring less susceptible to hydroxylation compared to a non-fluorinated ring.

Q2: How can I identify the degradation products of this compound?

A forced degradation study is the recommended approach.[1][2][3][4] This involves subjecting the compound to a variety of stress conditions to generate degradation products. The resulting mixtures are then analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) to separate and identify the degradants.

Q3: What are the critical parameters to consider when developing a stability-indicating HPLC method?

A robust stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products, excipients, and impurities. Key considerations include:

  • Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., with formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve compounds with varying polarities.

  • Detector: A UV detector is standard, and the detection wavelength should be chosen to maximize the response of both the parent compound and potential degradants. Coupling with a mass spectrometer (MS) is highly recommended for identification of unknown peaks.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for its intended purpose.

Q4: What are some common issues encountered during forced degradation studies and how can I troubleshoot them?

Please refer to the Troubleshooting Guide section below for detailed information on common problems and their solutions.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress level is insufficient.- Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent).- Increase the temperature.- Extend the duration of the stress exposure.
Complete degradation of the parent compound. The stress conditions are too harsh.- Decrease the concentration of the stress agent.- Lower the temperature.- Reduce the exposure time.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition. Column degradation. Sample overload.- Adjust the mobile phase pH to ensure proper ionization of the analyte.- Optimize the gradient profile for better separation.- Use a fresh column or a different column chemistry.- Reduce the injection volume or sample concentration.
Inconsistent or non-reproducible results. Variability in sample preparation. Instability of degradation products. Fluctuation in instrument performance.- Ensure precise and consistent preparation of all solutions.- Analyze samples immediately after preparation or store them under conditions that prevent further degradation.- Perform system suitability tests before each run to ensure the HPLC system is performing correctly.
Difficulty in identifying unknown degradation products. Insufficient data from the detector. Co-elution of peaks.- Use a mass spectrometer (MS) detector for mass information.- Perform tandem MS (MS/MS) for structural fragmentation data.- Further optimize the HPLC method to resolve co-eluting peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Preparation for Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Example Conditions:

  • HPLC System: A gradient HPLC system with a UV-Vis detector and a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and MS in positive and negative ion modes.

  • Injection Volume: 10 µL.

Method Optimization:

  • Inject the mixture of stressed samples.

  • Adjust the gradient slope and duration to achieve baseline separation of all peaks.

  • If co-elution occurs, consider modifying the mobile phase pH or trying a different column chemistry (e.g., phenyl-hexyl).

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from a forced degradation study.

Stress Condition % Parent Compound Remaining Number of Degradation Products Major Degradation Product (% Peak Area)
Acid Hydrolysis (1M HCl, 60°C, 24h) e.g., 85.2e.g., 2e.g., DP1 (8.9%)
Base Hydrolysis (1M NaOH, 60°C, 24h) e.g., 72.5e.g., 3e.g., DP3 (15.3%)
Oxidation (3% H₂O₂, RT, 24h) e.g., 91.8e.g., 1e.g., DP4 (5.1%)
Thermal (80°C, 48h) e.g., 95.1e.g., 1e.g., DP5 (2.7%)
Photodegradation (ICH Q1B) e.g., 89.4e.g., 2e.g., DP6 (6.8%)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Visualizations

G Experimental Workflow for Degradation Pathway Analysis cluster_0 Forced Degradation cluster_1 Sample Analysis cluster_2 Data Interpretation A This compound Solution B Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Stressed Samples B->C D HPLC-UV/MS Analysis C->D E Data Acquisition D->E F Peak Integration & Quantification E->F G Degradation Product Identification (MS, MS/MS) E->G H Elucidation of Degradation Pathways F->H G->H

Caption: Workflow for investigating degradation pathways.

G Hypothetical Degradation Pathway (Oxidative Stress) Parent This compound DP1 2-imino-2-(3,4,5-trifluorophenyl)acetic acid Parent->DP1 Oxidation DP2 3,4,5-trifluorobenzoylformic acid DP1->DP2 Hydrolysis DP3 3,4,5-trifluorobenzoic acid DP2->DP3 Decarboxylation

Caption: A hypothetical oxidative degradation pathway.

References

purification challenges of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities typically arise from the synthetic route used.[1] These can include unreacted starting materials, reagents, and side-products from incomplete reactions or side reactions.[1][2] For syntheses involving precursors like trifluorophenylacetic acid or corresponding mandelic acids, potential impurities could be residual starting materials or by-products from reduction or substitution steps.[3][4][5]

Q2: Why is chiral resolution a critical and challenging step for this compound?

A2: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, often only one enantiomer exhibits the desired biological activity, while the other may be inactive or cause undesirable side effects.[6] Therefore, separating these enantiomers (chiral resolution) is crucial. The challenge lies in the identical physical properties of enantiomers (e.g., boiling point, solubility), which makes separation by standard techniques like simple recrystallization impossible.[7]

Q3: What are the primary methods for the chiral resolution of this amino acid?

A3: The two primary methods for chiral resolution are:

  • Diastereomeric Salt Crystallization: This involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts.[7][8] These diastereomers have different physical properties and can be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.[8]

  • Chiral Chromatography: This method uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to directly separate the enantiomers.[9][10] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Q4: How does the trifluorophenyl group affect purification by Reversed-Phase HPLC (RP-HPLC)?

A4: The fluorine atoms increase the hydrophobicity and can lead to unique interactions with the stationary phase.[11] This "fluorophilicity" can be exploited for separation.[11] When using standard hydrocarbon-based columns (like C18), fluorinated compounds may elute differently than their non-fluorinated counterparts.[11] Mobile phase modifiers like trifluoroacetic acid (TFA) are commonly used to improve peak shape and resolution.[2][]

Troubleshooting Guides

Issue 1: Poor Yield After Recrystallization

Symptom: A significant loss of product is observed after attempting to purify the crude solid by recrystallization.

Possible Cause Troubleshooting Step Rationale
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[13] Perform small-scale solubility tests with various solvents (e.g., Toluene, Ethanol/Water, Methanol, Ethyl Acetate, Hexanes).[5][14]This maximizes the recovery of pure crystals upon cooling. The impurity should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.[13]
Using Too Much Solvent Use the minimum amount of hot solvent required to fully dissolve the crude product.[13]Excess solvent will keep more of the desired product dissolved even after cooling, leading to lower recovery.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
Premature Crystallization Ensure the filtration apparatus is pre-heated if performing a hot filtration to remove insoluble impurities.This prevents the desired product from crystallizing out along with the impurities during filtration.
Issue 2: Failure to Form Crystals During Diastereomeric Salt Resolution

Symptom: After adding the chiral resolving agent and cooling the solution, no precipitate or crystals form.

Possible Cause Troubleshooting Step Rationale
Suboptimal Solvent System The solvent must provide a significant solubility difference between the two diastereomeric salts.[8] Experiment with different solvents or solvent mixtures.One diastereomer must be significantly less soluble to crystallize out selectively.
Solution is Not Supersaturated Try to slowly evaporate some of the solvent to increase the concentration of the diastereomeric salts.Crystallization occurs from a supersaturated solution.
Nucleation Barrier Gently scratch the inside of the flask with a glass rod or add a "seed crystal" of the desired diastereomeric salt.[8][13]These actions provide a surface for crystallization to begin, overcoming the initial energy barrier for nucleation.
Issue 3: Low Enantiomeric Excess (e.e.) After Chiral Resolution

Symptom: Analysis by chiral HPLC shows that the resolved product is still a mixture of enantiomers.

Possible Cause Troubleshooting Step Rationale
Co-precipitation of Diastereomers The undesired diastereomer is crystallizing along with the desired one. Perform one or more recrystallizations of the diastereomeric salt before liberating the free amino acid.[8]Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the enantiomeric purity of the final product.[8]
Incomplete Salt Cleavage Ensure the pH is correctly adjusted to fully break the diastereomeric salt and precipitate the free amino acid.Incomplete cleavage can lead to contamination of the final product with the resolving agent or the undesired enantiomer.
Inaccurate e.e. Measurement Optimize the chiral HPLC method to achieve baseline separation of the two enantiomers for accurate quantification.Poor chromatographic resolution can lead to inaccurate measurements of the enantiomeric ratio.

Experimental Workflows and Protocols

General Purification Workflow

The overall strategy involves an initial bulk purification by recrystallization followed by the critical chiral resolution step to isolate the desired enantiomer.

G crude Crude Racemic Product recryst Recrystallization crude->recryst Removes bulk synthetic impurities racemate Purified Racemic Amino Acid recryst->racemate chiral_res Chiral Resolution racemate->chiral_res diastereo Diastereomeric Salt Crystallization chiral_res->diastereo Method 1 chiral_hplc Preparative Chiral HPLC chiral_res->chiral_hplc Method 2 pure_enantiomer Pure Enantiomer diastereo->pure_enantiomer Salt cleavage & isolation chiral_hplc->pure_enantiomer Fraction collection & solvent removal G start Poor HPLC Separation (Tailing, Broadening, No Resolution) q1 Are you using an ion-pairing agent (e.g., TFA)? start->q1 a1_yes Adjust TFA Concentration (Try 0.05% to 0.1%) q1->a1_yes Yes a1_no Add 0.1% TFA to both mobile phase A and B q1->a1_no No q2 Is the gradient slope optimized? a1_yes->q2 a1_no->q2 a2_yes Consider a different column chemistry (e.g., fluorocarbon column) q2->a2_yes Yes a2_no Decrease the gradient slope (make it shallower) for better resolution q2->a2_no No end Improved Separation a2_yes->end a2_no->end

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and its structural analogs. Due to the limited availability of direct comparative studies on this specific trifluorinated compound, this guide synthesizes data from research on related fluorinated phenylglycine derivatives to infer potential structure-activity relationships (SAR). The inclusion of fluorine atoms in organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence their biological activity.

Data Presentation: Comparative Biological Activity

The following table summarizes hypothetical, yet representative, quantitative data for the biological activities of this compound and its analogs. This data is based on general principles observed in structure-activity relationship studies of similar fluorinated compounds, where increasing fluorination can lead to enhanced potency. The activities presented are against a generic enzyme target and a bacterial strain to illustrate potential comparative efficacy.

Compound NameStructureMolecular Weight ( g/mol )Enzyme Inhibition IC50 (µM)Antimicrobial MIC (µg/mL)
2-amino-2-phenylacetic acidC8H9NO2151.16>100>128
2-amino-2-(4-fluorophenyl)acetic acidC8H8FNO2169.155064
2-amino-2-(3,4-difluorophenyl)acetic acidC8H7F2NO2187.142532
This compound C8H6F3NO2 205.13 10 16

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of biological activities. Below are standard protocols for enzyme inhibition and antimicrobial susceptibility testing that are broadly applicable to the evaluation of compounds like this compound and its analogs.

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme, such as a protein kinase.

  • Preparation of Reagents :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare solutions of the target enzyme, substrate (e.g., a peptide), and ATP in the assay buffer.

  • Assay Procedure :

    • Add the enzyme solution to the wells of a microplate.

    • Add the diluted test compounds to the wells.

    • Initiate the enzymatic reaction by adding the substrate and ATP solution.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection :

    • Quantify the product of the enzymatic reaction. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay design.

  • Data Analysis :

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Materials :

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a broth medium (e.g., Mueller-Hinton broth).

  • Assay Procedure :

    • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Add the bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation :

    • Incubate the microplate at 37°C for 18-24 hours.

  • Data Analysis :

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Mandatory Visualization

The following diagrams illustrate a generic enzyme inhibition workflow and a hypothetical signaling pathway that could be modulated by 2-amino-2-phenylacetic acid derivatives.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Incubation with Compound Compound_Prep->Incubation Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Incubation Reaction Enzymatic Reaction Incubation->Reaction Detection Signal Detection Reaction->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc

Caption: A generalized workflow for determining the IC50 value in an enzyme inhibition assay.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor Phenylglycine Analog (e.g., 2-amino-2-(3,4,5- trifluorophenyl)acetic acid) Inhibitor->Kinase1

Caption: Hypothetical signaling pathway where a phenylglycine analog inhibits an upstream kinase.

A Comparative Guide to the Validation of Analytical Methods for 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive framework for the validation of an analytical method for the chiral compound 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a fluorinated amino acid of interest in medicinal chemistry. This document outlines a primary analytical method using Chiral High-Performance Liquid Chromatography (HPLC) and compares it with an alternative method involving pre-column derivatization. The comparison is supported by representative experimental data and detailed protocols to guide the validation process in your laboratory.

Primary Analytical Method: Chiral HPLC

A direct approach using a chiral stationary phase (CSP) is often preferred for its simplicity and ability to separate enantiomers without derivatization. This method provides direct measurement of the enantiomeric purity of this compound.

Alternative Method: Pre-column Derivatization with Marfey's Reagent followed by RP-HPLC

An alternative and widely used technique involves the derivatization of the amino acid with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), to form diastereomers.[1] These diastereomers can then be separated on a standard achiral reversed-phase (RP-HPLC) column.[1] This method is particularly useful when a suitable chiral column is not available or when enhanced UV detection is desired due to the chromophore introduced by the reagent.

Quantitative Data Summary

The following tables present a summary of hypothetical validation data for the two compared analytical methods. These tables are intended to serve as a template for the presentation of validation results.

Table 1: Comparison of Method Validation Parameters

Validation ParameterChiral HPLC Method (Primary)Derivatization with Marfey's Reagent & RP-HPLC (Alternative)
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 1001 - 100
Accuracy (Recovery %) 98.0% - 102.0%97.5% - 101.5%
Precision (RSD %)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.20.1
Limit of Quantitation (LOQ) (µg/mL) 0.70.4
Specificity Baseline resolution of enantiomersBaseline resolution of diastereomers

Table 2: System Suitability Test (SST) Results

SST ParameterChiral HPLC MethodDerivatization with Marfey's Reagent & RP-HPLCAcceptance Criteria
Tailing Factor (T) 1.11.2T ≤ 2
Theoretical Plates (N) > 2500> 3000> 2000
Resolution (Rs) > 2.0> 2.5Rs > 1.5
Repeatability of Injections (RSD%) < 1.0%< 1.0%≤ 2.0%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols should be adapted based on specific laboratory instrumentation and conditions.

Protocol 1: Chiral HPLC Method Validation

This protocol describes the validation of a direct chiral HPLC method for the enantiomeric separation of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve the reference standard of racemic this compound in the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

3. Validation Experiments:

  • Specificity: Inject the standard solution to demonstrate the separation of the two enantiomers from each other and from any potential impurities.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and plot the peak area against the concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument. Calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the RSD.

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Derivatization with Marfey's Reagent and RP-HPLC

This protocol details the indirect method involving derivatization to form diastereomers.[1]

1. Materials and Reagents:

  • This compound standard.

  • Marfey's reagent (L-FDAA).

  • Acetone, HPLC grade.

  • Sodium bicarbonate buffer (1 M, pH ~9.0).

  • Hydrochloric acid (2 M).

  • Acetonitrile and Water (HPLC grade) with 0.1% TFA.

2. Derivatization Protocol:

  • To 100 µL of a 1 mg/mL solution of the amino acid in sodium bicarbonate buffer, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[1]

  • Incubate the mixture at 40 °C for 1 hour.[1]

  • Cool the reaction mixture and add 20 µL of 2 M HCl to stop the reaction.[1]

  • Dilute the final mixture with the mobile phase for HPLC analysis.

3. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).

  • Detection Wavelength: 340 nm.

4. Validation Experiments:

  • Follow the same validation experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) as described in Protocol 1, using the derivatized standards and samples.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analytical method validation process.

G cluster_0 Planning & Preparation cluster_1 Execution of Validation Experiments cluster_2 Data Analysis & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Prepare_Materials Prepare Standards & Reagents Develop_Protocol->Prepare_Materials Specificity Specificity Prepare_Materials->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Experimental Data Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: Workflow for the validation of an analytical method.

G cluster_0 Chiral Separation Logic cluster_1 Primary Method: Chiral HPLC cluster_2 Alternative Method: Derivatization Racemic_Mixture Racemic Mixture of This compound Chiral_Column Chiral Stationary Phase (Direct Separation) Racemic_Mixture->Chiral_Column Marfeys_Reagent Marfey's Reagent (L-FDAA) Racemic_Mixture->Marfeys_Reagent Enantiomer_R (R)-Enantiomer Chiral_Column->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral_Column->Enantiomer_S Diastereomer_L_R L-R Diastereomer Marfeys_Reagent->Diastereomer_L_R Diastereomer_L_S L-S Diastereomer Marfeys_Reagent->Diastereomer_L_S Achiral_Column Achiral RP-HPLC Column (Indirect Separation) Diastereomer_L_R->Achiral_Column Diastereomer_L_S->Achiral_Column

Caption: Logical diagram for chiral separation methodologies.

References

Determining the Enantiomeric Excess of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like 2-amino-2-(3,4,5-trifluorophenyl)acetic acid is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of various analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. While experimental data for the exact target molecule is limited in publicly available literature, this guide presents data for analogous fluorinated and phenylglycine-type compounds to provide a robust framework for method selection and development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for enantiomeric excess determination due to its versatility and high resolution. Two primary approaches are employed: direct separation using a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral derivatizing agent (CDA).

1. Direct Separation with Chiral Stationary Phases (CSPs)

This method involves the use of a column where the stationary phase is chiral, allowing for the differential interaction and separation of the enantiomers.

Experimental Protocol (Representative for fluorinated β-phenylalanines on a Zwitterionic CSP):

  • Column: Chiralpak ZWIX(-) or ZWIX(+)

  • Mobile Phase: Methanol/Acetonitrile (e.g., 50/50 v/v) containing 25 mM diethylamine (DEA) and 50 mM formic acid (FA)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Temperature: 25 °C[1]

  • Detection: UV at 262 nm[1]

  • Sample Preparation: Dissolve the sample in the mobile phase.

dot

hplc_csp_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis s_start Start: Racemic or Enantioenriched Sample s_dissolve Dissolve in Mobile Phase s_start->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter a_inject Inject into HPLC s_filter->a_inject a_column Chiral Stationary Phase (CSP) Column a_inject->a_column a_separate Enantiomeric Separation a_column->a_separate a_detect UV/MS Detection a_separate->a_detect d_chrom Obtain Chromatogram a_detect->d_chrom d_integrate Integrate Peak Areas d_chrom->d_integrate d_calc Calculate % ee d_integrate->d_calc d_end End: Enantiomeric Excess Value d_calc->d_end

Workflow for Direct Chiral HPLC using a CSP.

2. Indirect Separation with Chiral Derivatizing Agents (CDAs)

In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Experimental Protocol (General for amino acids using Marfey's Reagent): [2]

  • Derivatization:

    • Dissolve the amino acid sample (approx. 1 mg/mL) in 100 µL of 50 mM sodium bicarbonate buffer (pH ~9.0).

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate solution.

    • Incubate at 40 °C for 1 hour.

    • Cool to room temperature and add 20 µL of 2 M HCl to stop the reaction.

    • Dilute the sample with the mobile phase.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Detection: UV at 340 nm.

dot

hplc_cda_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Analysis p_start Start: Racemic or Enantioenriched Sample p_dissolve Dissolve in Bicarbonate Buffer p_start->p_dissolve p_react React with Marfey's Reagent p_dissolve->p_react p_form Formation of Diastereomers p_react->p_form p_quench Quench Reaction p_form->p_quench a_inject Inject into HPLC p_quench->a_inject a_column Achiral (e.g., C18) Column a_inject->a_column a_separate Diastereomer Separation a_column->a_separate a_detect UV/MS Detection a_separate->a_detect d_chrom Obtain Chromatogram a_detect->d_chrom d_integrate Integrate Peak Areas d_chrom->d_integrate d_calc Calculate % ee d_integrate->d_calc d_end End: Enantiomeric Excess Value d_calc->d_end

Workflow for Indirect Chiral HPLC using a CDA.

Comparison of HPLC Methods

FeatureDirect (CSP)Indirect (CDA)
Column Chiral Stationary PhaseStandard Achiral (e.g., C18)
Sample Prep Simple dissolutionDerivatization step required
Method Dev. Screening of different CSPs and mobile phases can be complex.Derivatization reaction needs optimization.
Potential Issues CSPs can be expensive and less robust.Incomplete derivatization or racemization during derivatization.
Data for Analogs For fluorinated ß-phenylalanines on ZWIX(-), resolutions (Rs) up to 3.5 have been reported[1].For many amino acids, baseline separation of diastereomers is achieved.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. For amino acids, derivatization is necessary to increase their volatility.

Experimental Protocol (General for amino acids): [3]

  • Derivatization (Two-step):

    • Esterification: React the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl) to form the corresponding ester.

    • Acylation: React the amino acid ester with an acylating agent (e.g., trifluoroacetic anhydride, TFAA) to protect the amino group.

  • GC Conditions:

    • Column: Chiral capillary column (e.g., CHIRALDEX G-TA).

    • Carrier Gas: Helium.

    • Temperature Program: Optimized temperature gradient to ensure separation.

    • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

dot

gc_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Analysis g_start Start: Racemic or Enantioenriched Sample g_esterify Esterification (e.g., with Methanolic HCl) g_start->g_esterify g_acylate Acylation (e.g., with TFAA) g_esterify->g_acylate g_form Formation of Volatile Derivatives g_acylate->g_form gc_inject Inject into GC g_form->gc_inject gc_column Chiral Capillary Column gc_inject->gc_column gc_separate Enantiomeric Separation gc_column->gc_separate gc_detect FID/MS Detection gc_separate->gc_detect gd_chrom Obtain Chromatogram gc_detect->gd_chrom gd_integrate Integrate Peak Areas gd_chrom->gd_integrate gd_calc Calculate % ee gd_integrate->gd_calc gd_end End: Enantiomeric Excess Value gd_calc->gd_end

Workflow for Chiral GC Analysis.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires only small sample volumes. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol (Representative for phenylglycidates): [2]

  • Chiral Selector: Sulfated β-cyclodextrin.

  • Background Electrolyte (BGE): Phosphate buffer.

  • Optimized Conditions: 3% (w/v) sulfated β-cyclodextrin in phosphate buffer at pH 6.5.

  • Voltage: 10 kV.

  • Detection: UV.

dot

ce_workflow cluster_prep Sample & Electrolyte Preparation cluster_analysis CE Analysis cluster_data Data Analysis c_start Start: Racemic or Enantioenriched Sample c_dissolve Dissolve in Buffer ce_inject Inject Sample c_dissolve->ce_inject c_bge Prepare Background Electrolyte (BGE) with Chiral Selector ce_fill Fill Capillary with BGE ce_fill->ce_inject ce_apply Apply Voltage ce_inject->ce_apply ce_separate Enantiomeric Separation ce_apply->ce_separate ce_detect UV Detection ce_separate->ce_detect cd_electro Obtain Electropherogram ce_detect->cd_electro cd_integrate Integrate Peak Areas cd_electro->cd_integrate cd_calc Calculate % ee cd_integrate->cd_calc cd_end End: Enantiomeric Excess Value cd_calc->cd_end

Workflow for Chiral Capillary Electrophoresis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for ee determination by employing a chiral resolving agent (CRA) or a chiral solvating agent (CSA). These agents interact with the enantiomers to form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. For fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and large chemical shift dispersion.

Experimental Protocol (General for ¹⁹F NMR): [4]

  • Sample Preparation:

    • Dissolve the analyte in a suitable deuterated solvent.

    • Add a chiral resolving agent (e.g., a chiral alcohol or acid).

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum. The fluorine atoms on the phenyl ring of the two diastereomeric complexes will resonate at different frequencies.

  • Data Analysis:

    • Integrate the signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess.

dot

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis n_start Start: Racemic or Enantioenriched Sample n_dissolve Dissolve in Deuterated Solvent n_start->n_dissolve n_add_cra Add Chiral Resolving Agent (CRA) n_dissolve->n_add_cra n_form Formation of Diastereomeric Complexes n_add_cra->n_form nmr_tube Transfer to NMR Tube n_form->nmr_tube nmr_acquire Acquire 19F NMR Spectrum nmr_tube->nmr_acquire nd_spectrum Obtain 19F NMR Spectrum nmr_acquire->nd_spectrum nd_integrate Integrate Diastereomeric Signals nd_spectrum->nd_integrate nd_calc Calculate % ee nd_integrate->nd_calc nd_end End: Enantiomeric Excess Value nd_calc->nd_end

References

comparative study of different synthesis routes for 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a fluorinated amino acid derivative of interest in pharmaceutical and materials science. The strategic incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, potentially enhancing metabolic stability, binding affinity, and lipophilicity. This document outlines the methodologies for racemic and enantioselective syntheses, presenting key quantitative data and detailed experimental protocols to inform the selection of the most suitable route for a given research or development objective.

Key Synthetic Strategies

The synthesis of this compound can be broadly approached through two classical methods for α-amino acid synthesis: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer viable routes to the racemic product. For applications requiring stereochemically pure compounds, enantioselective strategies such as the use of chiral auxiliaries or enzymatic resolution can be employed.

Racemic Synthesis Routes

1. Strecker Synthesis: This well-established method involves a one-pot, three-component reaction between an aldehyde (3,4,5-trifluorobenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide).[1][2][3][4] The initial product is an α-aminonitrile, which is subsequently hydrolyzed under acidic or basic conditions to yield the desired α-amino acid.[3]

2. Bucherer-Bergs Reaction: This reaction provides an alternative route to α-amino acids through the formation of a hydantoin intermediate.[5][6][7] It involves the reaction of an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate.[5][7] The resulting 5-substituted hydantoin can then be hydrolyzed to the corresponding amino acid.[6] This method is known for its often straightforward product isolation.[8]

Enantioselective Synthesis Approaches

1. Asymmetric Strecker Synthesis with Chiral Auxiliaries: To achieve stereocontrol in the Strecker synthesis, a chiral amine can be used instead of ammonia. This leads to the formation of diastereomeric α-aminonitriles, which can be separated. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically enriched α-amino acid.

2. Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to resolve a racemic mixture of the amino acid or a suitable derivative. For example, an acylase can selectively hydrolyze the N-acyl derivative of one enantiomer, allowing for the separation of the unreacted, acylated enantiomer from the deacylated one.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound. Please note that specific yields and reaction conditions can vary and may require optimization for a particular laboratory setting.

Synthesis RouteKey Reagents/CatalystsIntermediateOverall Yield (%)Purity (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Strecker Synthesis 3,4,5-Trifluorobenzaldehyde, NH₄Cl, NaCN, HClα-AminonitrileNot specified in literatureNot specified in literatureNot specified in literatureOne-pot reaction, readily available starting materials.[1][2][3]Use of highly toxic cyanide, typically produces a racemic mixture.[2]
Bucherer-Bergs Reaction 3,4,5-Trifluorobenzaldehyde, KCN, (NH₄)₂CO₃, H₂O/EtOH, HCl/NaOH5-(3,4,5-Trifluorophenyl)hydantoinNot specified in literatureNot specified in literatureNot specified in literatureOften simple product isolation.[8]Requires a two-step process (hydantoin formation and hydrolysis), use of cyanide.[6]
Asymmetric Strecker 3,4,5-Trifluorobenzaldehyde, Chiral Amine, NaCN, HClDiastereomeric α-aminonitrilesNot specified in literatureDiastereomeric excess (d.e.) can be highNot specified in literatureProduces enantiomerically enriched product.Requires a chiral auxiliary which can be expensive, separation of diastereomers may be challenging.
Enzymatic Resolution Racemic N-acyl-2-amino-2-(3,4,5-trifluorophenyl)acetic acid, AcylaseEnantiomerically pure N-acyl amino acid and free amino acid~50% for each enantiomerHigh enantiomeric excess (e.e.)VariableHigh enantioselectivity, mild reaction conditions.[9]Limited to 50% theoretical yield for the desired enantiomer, requires synthesis of the racemic precursor.

Experimental Protocols

General Protocol for Strecker Synthesis

Part A: Synthesis of α-Amino-α-(3,4,5-trifluorophenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in methanol.

  • To this solution, add a solution of ammonium chloride (1.2 eq) in aqueous ammonia.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium cyanide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Part B: Hydrolysis to this compound

  • Add concentrated hydrochloric acid to the crude α-aminonitrile.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid, wash with cold water and then ethanol, and dry under vacuum.

General Protocol for Bucherer-Bergs Reaction

Part A: Synthesis of 5-(3,4,5-Trifluorophenyl)hydantoin

  • In a pressure vessel, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water.[6]

  • Seal the vessel and heat the mixture at 60-70 °C for several hours.[8]

  • Cool the reaction mixture to room temperature, which should induce precipitation of the hydantoin.

  • Filter the solid, wash with water, and dry.

Part B: Hydrolysis to this compound

  • Heat the 5-(3,4,5-trifluorophenyl)hydantoin with a strong base (e.g., aqueous sodium hydroxide) at reflux for an extended period.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the amino acid.

  • Filter the product, wash with cold water, and dry.

Mandatory Visualizations

Strecker_Synthesis Aldehyde 3,4,5-Trifluorobenzaldehyde Aminonitrile α-Amino-α-(3,4,5-trifluorophenyl)acetonitrile Aldehyde->Aminonitrile Ammonia Ammonia (from NH4Cl) Ammonia->Aminonitrile Cyanide Cyanide (from NaCN) Cyanide->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis AminoAcid This compound Hydrolysis->AminoAcid

Caption: Workflow for the Strecker Synthesis.

Bucherer_Bergs_Reaction Aldehyde 3,4,5-Trifluorobenzaldehyde Hydantoin 5-(3,4,5-Trifluorophenyl)hydantoin Aldehyde->Hydantoin Reagents KCN, (NH4)2CO3 Reagents->Hydantoin Hydrolysis Hydrolysis Hydantoin->Hydrolysis AminoAcid This compound Hydrolysis->AminoAcid

Caption: Workflow for the Bucherer-Bergs Reaction.

Enantioselective_Routes cluster_asymmetric_strecker Asymmetric Strecker Synthesis cluster_enzymatic_resolution Enzymatic Kinetic Resolution AS_Start 3,4,5-Trifluorobenzaldehyde + Chiral Amine + NaCN AS_Intermediate Diastereomeric α-Aminonitriles AS_Start->AS_Intermediate AS_Separation Separation AS_Intermediate->AS_Separation AS_Hydrolysis Hydrolysis AS_Separation->AS_Hydrolysis AS_Product Enantiopure Amino Acid AS_Hydrolysis->AS_Product ER_Start Racemic N-Acyl Amino Acid ER_Enzyme Acylase ER_Start->ER_Enzyme ER_Products Enantiopure N-Acyl Amino Acid + Enantiopure Amino Acid ER_Enzyme->ER_Products ER_Separation Separation ER_Products->ER_Separation ER_Deprotection Deprotection ER_Separation->ER_Deprotection for one enantiomer ER_Final Both Enantiomers ER_Separation->ER_Final other enantiomer ER_Deprotection->ER_Final

Caption: Logical relationships in enantioselective synthesis.

References

A Spectroscopic Comparison Guide to the Enantiomers of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic techniques for the chiral discrimination of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid enantiomers. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and expected results based on studies of structurally similar chiral molecules, such as other fluorinated phenylglycine derivatives and amino acids.

The differentiation and quantification of enantiomers are critical in drug development, as the stereochemistry of a molecule dictates its pharmacological and toxicological profile. The following sections detail the application of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of the (R) and (S) enantiomers of this compound.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses. These values are illustrative and based on typical results for analogous chiral amino acids.

Table 1: Vibrational Circular Dichroism (VCD) Data

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. Enantiomers produce mirror-image VCD spectra, providing definitive assignment of their absolute configuration.[1][2]

Wavenumber (cm⁻¹)(R)-Enantiomer ΔA (x 10⁻⁵)(S)-Enantiomer ΔA (x 10⁻⁵)Vibrational Assignment
~3100-+N-H stretch
~1710+-C=O stretch (Carboxylic acid)
~1600-+N-H bend
~1450+-C-F stretch (Aromatic)
~1300+-C-H bend (α-carbon)

Table 2: Electronic Circular Dichroism (ECD) Data

ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light. The sign and magnitude of the Cotton effect are characteristic of a specific enantiomer.[3] For amino acids, the spectra can be influenced by the pH of the solution.[4]

Wavelength (nm)(R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)(S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Electronic Transition
~210+8000-8000n → π* (Carboxylate)
~265-1500+1500π → π* (Aromatic)

Table 3: ¹H-NMR Data with a Chiral Solvating Agent (CSA)

In the presence of a chiral solvating agent, the enantiomers of a chiral analyte form diastereomeric complexes, leading to the separation of their NMR signals.[5][6] The chemical shift difference (Δδ) is a measure of the enantiodiscrimination.

Proton(R)-Enantiomer δ (ppm)(S)-Enantiomer δ (ppm)Δδ (ppm)
α-H5.155.120.03
Aromatic-H (ortho)7.427.45-0.03
Aromatic-H (meta)7.287.30-0.02

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of the enantiomers.

Methodology:

  • Sample Preparation: Prepare solutions of each enantiomer and a racemic mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 10-20 mg/mL. The solvent choice is critical to avoid interfering IR absorption bands in the spectral regions of interest.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, including a linear polarizer and a photoelastic modulator (PEM).[2]

  • Data Acquisition:

    • Acquire background spectra of the solvent in the sample cell.

    • Acquire IR and VCD spectra for each sample over the mid-IR range (e.g., 4000-800 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 1000-4000) to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Baseline correct and solvent-subtract the spectra. The VCD spectrum of one enantiomer should be the mirror image of the other, while the racemic mixture should show no VCD signal. Comparison with ab initio calculations (e.g., using Density Functional Theory) can be used to assign the absolute configuration.[1]

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To quantify the enantiomeric excess and confirm the identity of the enantiomers.

Methodology:

  • Sample Preparation: Prepare stock solutions of each enantiomer in a UV-transparent solvent (e.g., methanol, water, or acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to find an optimal concentration where the absorbance is between 0.5 and 1.5. Prepare mixtures of the enantiomers with varying enantiomeric excess.

  • Instrumentation: Use a CD spectrometer with a thermostatted cell holder.

  • Data Acquisition:

    • Record the ECD spectra over a suitable wavelength range (e.g., 190-350 nm).

    • Use a quartz cuvette with a path length appropriate for the solvent and concentration (typically 0.1 to 1 cm).

    • Acquire spectra at a controlled temperature (e.g., 25 °C).

  • Data Analysis: The magnitude of the CD signal (molar ellipticity) is directly proportional to the enantiomeric excess.[7] A calibration curve can be constructed by plotting the CD signal at a specific wavelength against the known enantiomeric excess of the prepared mixtures.[4][8]

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Objective: To determine the enantiomeric ratio in a mixture.

Methodology:

  • Sample and Reagent Preparation:

    • Dissolve a known amount of the analyte (the enantiomeric mixture of this compound) in a deuterated solvent (e.g., CDCl₃).

    • Select an appropriate chiral solvating agent (e.g., a derivative of binaphthol, or a chiral macrocycle) that is known to interact with amino acids.[9][10]

    • Prepare a solution of the CSA in the same deuterated solvent.

  • NMR Sample Preparation:

    • In an NMR tube, mix the analyte solution with the CSA solution. The molar ratio of analyte to CSA may need to be optimized, but a 1:1 ratio is a good starting point.[5]

    • For amino acids with a free carboxylic acid, an achiral base like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be required to facilitate the interaction in non-polar solvents.[6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal separation.

  • Data Acquisition: Acquire a high-resolution ¹H-NMR spectrum. Other nuclei, such as ¹⁹F, can also be used for fluorinated compounds.

  • Data Analysis: Identify one or more proton signals of the analyte that show clear separation for the two enantiomers. Integrate the separated signals to determine the ratio of the enantiomers in the mixture.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the enantiomers.

G Workflow for Spectroscopic Comparison of Enantiomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation SampleR (R)-Enantiomer VCD VCD Spectroscopy SampleR->VCD ECD ECD Spectroscopy SampleR->ECD NMR NMR with CSA SampleR->NMR SampleS (S)-Enantiomer SampleS->VCD SampleS->ECD SampleS->NMR SampleRac Racemic Mixture SampleRac->VCD SampleRac->NMR AbsConfig Absolute Configuration VCD->AbsConfig EnantPurity Enantiomeric Purity/ Ratio ECD->EnantPurity NMR->EnantPurity StructConfirm Structural Confirmation NMR->StructConfirm FinalReport FinalReport AbsConfig->FinalReport Final Report EnantPurity->FinalReport Final Report StructConfirm->FinalReport Final Report

Caption: Logical workflow for the spectroscopic comparison of enantiomers.

References

A Comparative Guide to Purity Assessment of Synthesized 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a synthesized compound's purity is a critical step. This guide provides an objective comparison of key analytical techniques for assessing the purity of the novel compound, 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. The purity of this compound is paramount as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and the potential for toxic byproducts in pharmaceutical applications.

This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). We will provide supporting experimental protocols and data presentation to aid in the selection of the most appropriate analytical strategy.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment depends on several factors, including the type of information required (e.g., chiral purity, presence of residual solvents), the nature of the expected impurities, and the available instrumentation. A multi-technique approach is often the most comprehensive strategy.

Technique Principle Information Obtained Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]- Chemical Purity- Enantiomeric Purity (with a chiral stationary phase)[2]- Identification and quantification of non-volatile impurities.- High resolution and sensitivity.[3]- Robust and widely used for routine purity assessment.[4]- Can be used for both qualitative and quantitative analysis.- Requires reference standards for impurity identification.- Derivatization may be needed for detection of compounds without a chromophore.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.[6]- Structural confirmation of the main compound.- Identification and quantification of impurities (qNMR).[7][8]- Detection of residual solvents.- Non-destructive technique.[9]- Provides detailed structural information.[10]- Can be an absolute quantitative method without the need for specific impurity reference standards.[7]- Lower sensitivity compared to HPLC and MS.- Complex spectra can be difficult to interpret, especially with overlapping peaks from impurities.[7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[3]- Molecular weight confirmation of the main compound and impurities.- Structural information through fragmentation patterns (MS/MS).[11]- High sensitivity for trace impurity detection.[3]- Extremely high sensitivity and selectivity.[12]- Can be coupled with chromatographic techniques (LC-MS, GC-MS) for enhanced separation and identification.[3][12]- Provides molecular weight information.- May not distinguish between isomers without chromatographic separation.- Quantification can be challenging without appropriate standards.
Elemental Analysis (EA) Determines the percentage composition of elements (typically C, H, N, S) in a sample through combustion analysis.[13]- Confirmation of the elemental composition of the bulk sample.[13]- Fast, simple, and inexpensive method for assessing bulk purity.[13]- Provides fundamental confirmation of the compound's empirical formula.- Does not provide information on the nature of impurities.[14]- Requires a relatively pure sample (>95%) for accurate results.[15]- May not detect impurities with a similar elemental composition to the main compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

This method is designed to separate and quantify the enantiomers of this compound.

  • Instrumentation : HPLC system equipped with a UV detector and a chiral column.

  • Chiral Stationary Phase (CSP) : A polysaccharide-based CSP, such as one based on teicoplanin, is often effective for underivatized amino acids.[5]

  • Mobile Phase : A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., formic acid in water). The exact ratio should be optimized for the best separation.[5]

  • Flow Rate : Typically 0.5 - 1.0 mL/min.[2]

  • Column Temperature : 25 °C (can be varied to optimize separation).

  • Detection : UV at a wavelength where the compound has maximum absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation :

    • Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of this compound to confirm the elution order of the enantiomers.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis : The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

This protocol outlines the determination of the absolute purity of the synthesized compound using an internal standard.

  • Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Solvent : A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., DMSO-d₆ or D₂O).

  • Internal Standard : A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).

  • Sample Preparation :

    • Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution of both the sample and the internal standard.

  • NMR Acquisition Parameters :

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the sample and the internal standard to ensure full relaxation and accurate integration.

  • Data Analysis :

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the initial weights of the analyte and the internal standard.

This method is used to identify and characterize impurities present in the synthesized compound.

  • Instrumentation : HPLC system coupled to a mass spectrometer (e.g., ESI-MS).

  • Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient : A linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 95% B in 20 minutes) to elute compounds with a wide range of polarities.

  • Flow Rate : 1.0 mL/min.[2]

  • MS Detector : Electrospray ionization (ESI) in positive ion mode is typically suitable for amino acids.[12] Scan a mass range that includes the expected molecular weight of the analyte and potential impurities.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

  • Data Analysis : Analyze the mass spectrum of each chromatographic peak to determine the molecular weight of the corresponding compound. This information, along with the retention time, can be used to identify known impurities or propose structures for unknown impurities.

This technique provides the percentage of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula.

  • Instrumentation : CHN Elemental Analyzer.

  • Sample Preparation :

    • Ensure the sample is thoroughly dried to remove any residual solvent or water.

    • Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.

  • Analysis : The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[16]

  • Data Analysis : The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₈H₆F₃NO₂). The results should be within ±0.4% of the calculated values for a pure compound.[15][17]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of assessing the purity of a synthesized compound.

Purity_Assessment_Workflow Workflow for Purity Assessment cluster_synthesis Synthesis & Initial Characterization cluster_analysis Comprehensive Purity Analysis cluster_results Final Assessment Synthesis Synthesized Compound (this compound) Initial_Screen Initial Qualitative Screen (e.g., TLC, Melting Point) Synthesis->Initial_Screen Structural_Confirmation Structural Confirmation (NMR, MS) Initial_Screen->Structural_Confirmation Chemical_Purity Chemical Purity (HPLC, qNMR) Structural_Confirmation->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC/CE) Chemical_Purity->Enantiomeric_Purity Elemental_Composition Elemental Composition (Elemental Analysis) Enantiomeric_Purity->Elemental_Composition Data_Integration Integrate All Data Elemental_Composition->Data_Integration Purity_Report Final Purity Report (% Purity, % ee, Impurity Profile) Data_Integration->Purity_Report

Caption: A generalized workflow for the purity analysis of a synthesized compound.

Analytical_Technique_Decision_Tree Decision Tree for Selecting Analytical Technique Start Start: What information is needed? q1 Need to confirm the chemical structure? Start->q1 q2 Need to determine enantiomeric purity? q1->q2 No ans_nmr Use NMR Spectroscopy q1->ans_nmr Yes q3 Need to quantify the absolute purity? q2->q3 No ans_chiral_hplc Use Chiral HPLC or Chiral CE q2->ans_chiral_hplc Yes q4 Need to identify unknown impurities? q3->q4 No ans_qnmr Use qNMR q3->ans_qnmr Yes (Absolute) ans_hplc Use HPLC (Purity %) q3->ans_hplc Yes (Relative) q5 Need to confirm elemental composition? q4->q5 No ans_lcms Use LC-MS/MS q4->ans_lcms Yes ans_ea Use Elemental Analysis q5->ans_ea Yes End End Analysis q5->End No ans_nmr->q2 ans_chiral_hplc->q3 ans_qnmr->q4 ans_hplc->q4 ans_lcms->q5 ans_ea->End

Caption: A decision tree for selecting the appropriate analytical technique.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of reactions involving 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and structurally similar aromatic and fluorinated amino acids. Due to the limited availability of direct kinetic studies on this compound, this document leverages data from analogous compounds to offer insights into its potential enzymatic and chemical reactivity. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by providing a baseline for predicting reaction kinetics and designing relevant experiments.

Section 1: Enzymatic Reactions

The enzymatic conversion of amino acids is a cornerstone of biocatalysis and drug metabolism. This section compares the kinetic parameters of key enzyme classes—D-amino acid oxidase and aromatic amino acid aminotransferase—that are likely to interact with this compound, based on their activity with other phenylglycine derivatives and aromatic amino acids.

D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Its activity is highly dependent on the structure of the amino acid substrate. The following table summarizes the kinetic parameters of D-amino acid oxidase from Trigonopsis variabilis with various p-substituted phenylglycines, which serve as valuable comparators for the trifluorinated analog.

Table 1: Kinetic Parameters of D-Amino Acid Oxidase with Substituted Phenylglycines

Substrate (p-substituent)kcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)Reference
H (Phenylglycine)28.8--[1]
F18.5--[1]
Cl16.2--[1]
Br14.8--[1]
CH₃25.1--[1]
OH35.7--[1]
NO₂1.8--[1]
OCH₃30.5--[1]

Note: Km values were not explicitly provided in the summarized source.

The data suggests that electron-withdrawing groups, such as the nitro group, can significantly decrease the catalytic efficiency of DAAO. Conversely, electron-donating groups tend to maintain or enhance the reaction rate. The trifluorophenyl group in this compound is strongly electron-withdrawing, which may imply a lower turnover rate with DAAO compared to unsubstituted phenylglycine.

Aromatic Amino Acid Aminotransferase (ArAT)

ArATs are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino acid to a keto acid. These enzymes exhibit broad substrate specificity, particularly for aromatic amino acids.[2][3] A study on ArAT from Escherichia coli showed a significantly higher activity towards aromatic substrates compared to dicarboxylic substrates.[2]

Table 2: Comparative Activity of ArAT and Aspartate Aminotransferase (AspAT)

EnzymeSubstrateRelative ActivityReference
ArATAromatic Amino Acids~1000-fold higher than AspAT[2]
AspATDicarboxylic Amino AcidsHigh[2]

While specific kinetic constants for this compound are not available, the high activity of ArAT with other aromatic amino acids suggests it is a likely candidate for its transamination. The hydrophobicity of the active site is a key determinant of substrate preference.[2] The trifluorophenyl group would significantly increase the hydrophobicity of the substrate, potentially influencing its binding and turnover.

Section 2: Chemical Degradation

The stability of a molecule is a critical parameter in drug development. This section explores the potential degradation pathways of this compound by drawing comparisons with the degradation kinetics of other fluorinated aromatic acids.

Photodegradation of Fluorinated Aromatic Acids

Studies on the UV-induced degradation of fluorinated benzoic and phenoxyacetic acids provide insights into the potential stability of the trifluorophenyl moiety. For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has been studied, revealing that the rate of degradation is influenced by the substitution pattern on the aromatic ring.[4] Similarly, the degradation of diclofenac, which contains a dichlorophenylamino group, has been shown to proceed via multiple pathways including hydroxylation, decarboxylation, and dechlorination under UV/peracetic acid conditions.[5]

Table 3: Factors Influencing the Degradation of Fluorinated Aromatic Compounds

FactorEffect on Degradation RateReference
pHOptimal degradation at specific pH values (e.g., pH 8.5 for diclofenac)[5]
Presence of Oxidants (e.g., PAA)Promotes degradation through radical generation[5]
Inorganic Ions (e.g., NO₃⁻, Cu²⁺)Can promote degradation[5]
Dissolved Organic MatterCan have an inhibitory effect[5]

Based on these findings, the degradation of this compound is likely to be influenced by pH and the presence of oxidizing agents and other water components. The C-F bonds are generally strong, but the aromatic ring can be susceptible to radical attack.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the kinetic analysis of reactions involving this compound.

Protocol for Determining Enzyme Kinetic Parameters (Km and Vmax)

This protocol outlines a general method for determining the Michaelis-Menten constants for an enzyme-catalyzed reaction.[6][7][8]

Materials:

  • Purified enzyme of interest

  • Substrate stock solution (e.g., this compound)

  • Reaction buffer at optimal pH and temperature

  • Spectrophotometer or HPLC system for product quantification

  • Quenching solution (e.g., acid or base)

Procedure:

  • Prepare a series of substrate concentrations: Dilute the substrate stock solution in the reaction buffer to create a range of concentrations, typically spanning from 0.1 to 10 times the expected Km.

  • Enzyme preparation: Prepare a solution of the enzyme in the reaction buffer at a concentration that will yield a linear reaction rate for a defined period.

  • Initiate the reaction: Add a small volume of the enzyme solution to the pre-warmed substrate solutions to start the reaction.

  • Monitor product formation: At regular time intervals, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution. Quantify the amount of product formed using a suitable analytical method such as spectrophotometry or HPLC.

  • Determine initial velocities: For each substrate concentration, plot product concentration against time. The initial velocity (v₀) is the slope of the linear portion of this curve.

  • Data analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation (v₀ = Vmax[S] / (Km + [S])) using non-linear regression to determine Vmax and Km. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

Protocol for HPLC-Based Kinetic Assay

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to monitor the progress of a reaction and determine kinetic parameters.[9][10][11]

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the substrate or product.

Procedure:

  • Reaction setup: Perform the enzymatic or chemical reaction as described in the previous protocol.

  • Sample preparation: At specified time points, withdraw an aliquot from the reaction mixture and quench the reaction. If necessary, centrifuge the sample to remove any precipitate and transfer the supernatant to an HPLC vial.

  • HPLC analysis: Inject the samples onto the HPLC system.

  • Data acquisition: Record the chromatograms and integrate the peak areas of the substrate and product.

  • Quantification: Create a standard curve for the substrate and product to convert peak areas to concentrations.

  • Kinetic analysis: Plot the concentration of the product formed or substrate consumed over time to determine the reaction rate.

Section 4: Visualizations

The following diagrams illustrate typical workflows and pathways relevant to the kinetic studies discussed in this guide.

Experimental_Workflow_Enzyme_Kinetics prep Prepare Substrate Concentrations reaction Initiate & Incubate Reaction prep->reaction enzyme_prep Prepare Enzyme Solution enzyme_prep->reaction sampling Aliquot & Quench at Time Points reaction->sampling analysis Quantify Product (Spectrophotometry/HPLC) sampling->analysis data_analysis Calculate Initial Velocities & Determine Km, Vmax analysis->data_analysis

Caption: Workflow for determining enzyme kinetic parameters.

Signaling_Pathway_DAAO D_Amino_Acid D-Amino Acid (e.g., this compound) Complex1 Enzyme-Substrate Complex D_Amino_Acid->Complex1 DAAO_FAD DAAO-FAD (Oxidized Enzyme) DAAO_FAD->Complex1 DAAO_FADH2 DAAO-FADH₂ (Reduced Enzyme) Complex1->DAAO_FADH2 Oxidation Imino_Acid α-Imino Acid Complex1->Imino_Acid Dehydrogenation DAAO_FADH2->DAAO_FAD Reoxidation H2O2 H₂O₂ DAAO_FADH2->H2O2 Keto_Acid α-Keto Acid Imino_Acid->Keto_Acid Hydrolysis Ammonia NH₃ Imino_Acid->Ammonia Oxygen O₂ Oxygen->DAAO_FADH2 Water H₂O Water->Imino_Acid

Caption: Generalized reaction pathway for D-Amino Acid Oxidase.

Logical_Relationship_HPLC_Kinetics reaction_mixture Reaction Mixture (Substrate + Enzyme) quenched_sample Quenched Sample at Time 't' reaction_mixture->quenched_sample hplc_injection HPLC Injection quenched_sample->hplc_injection chromatogram Chromatogram (Peak Separation) hplc_injection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration concentration_calc Concentration Calculation (Standard Curve) peak_integration->concentration_calc kinetic_plot Kinetic Plot ([Product] vs. Time) concentration_calc->kinetic_plot rate_determination Rate Determination (Slope) kinetic_plot->rate_determination

Caption: Logical workflow for an HPLC-based kinetic study.

References

Comparative Efficacy of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid Derivatives: A Survey of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases did not yield specific studies comparing the efficacy of a series of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid derivatives. This suggests that such comparative data may be part of proprietary research and not in the public domain.

However, to provide a framework for researchers and drug development professionals, this guide presents a template for comparison based on a closely related compound and outlines standard experimental protocols. The guide also visualizes a relevant signaling pathway identified for a structurally similar molecule.

While direct analogues of this compound with comparative efficacy data were not found, a study on a butanoyl derivative, (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, has identified it as a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor for the potential treatment of type 2 diabetes. This finding suggests that derivatives of trifluorophenyl-substituted amino acids are promising candidates for enzyme inhibition.

Quantitative Data Summary

The following tables are templates that can be used to summarize and compare the efficacy of novel derivatives against a standard or parent compound.

Table 1: In Vitro Enzyme Inhibition

Compound IDTarget EnzymeIC₅₀ (nM)Fold-change vs. Control
Control (e.g., Sitagliptin) DPP-4181.0
Derivative 1 DPP-4DataData
Derivative 2 DPP-4DataData
Derivative 3 DPP-4DataData

Table 2: Cellular Activity

Compound IDCell LineEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/EC₅₀)
Control e.g., Caco-2DataDataData
Derivative 1 e.g., Caco-2DataDataData
Derivative 2 e.g., Caco-2DataDataData
Derivative 3 e.g., Caco-2DataDataData

Table 3: In Vivo Efficacy (Example: Oral Glucose Tolerance Test)

Compound IDAnimal ModelDose (mg/kg)Glucose AUC Reduction (%)
Vehicle Control Mouse-0
Positive Control MouseDataData
Derivative 1 MouseDataData
Derivative 2 MouseDataData

Experimental Protocols

Below are generalized methodologies for key experiments typically cited in the evaluation of enzyme inhibitors.

1. DPP-4 Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against DPP-4.

  • Principle: The assay measures the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by the DPP-4 enzyme. The fluorescence released is proportional to enzyme activity.

  • Procedure:

    • Recombinant human DPP-4 enzyme is pre-incubated with varying concentrations of the test compounds in an assay buffer (e.g., Tris-HCl, pH 7.5).

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped, and fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular Activity Assay

  • Objective: To assess the potency of the compounds in a cellular context.

  • Procedure:

    • A suitable cell line expressing the target (e.g., Caco-2 cells for DPP-4) is cultured in appropriate media.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of the test compounds.

    • After an incubation period, cell viability can be assessed using an MTT or similar assay to determine cytotoxicity (CC₅₀).

    • For efficacy (EC₅₀), a relevant cellular endpoint is measured (e.g., inhibition of GLP-1 cleavage).

3. In Vivo Oral Glucose Tolerance Test (OGTT)

  • Objective: To evaluate the in vivo efficacy of the compounds in a relevant animal model.

  • Procedure:

    • Fasted mice are orally administered the test compound or vehicle control.

    • After a set period (e.g., 30 minutes), a glucose solution is administered orally.

    • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose administration.

    • Blood glucose levels are measured.

    • The area under the curve (AUC) for glucose is calculated to determine the percentage reduction compared to the vehicle control.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the relevant signaling pathway for DPP-4 inhibition and a typical experimental workflow.

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP1 Active GLP-1 Food Intake->GLP1 stimulates release of GIP Active GIP Food Intake->GIP stimulates release of DPP4 DPP-4 Enzyme GLP1->DPP4 Pancreas Pancreatic β-cells GLP1->Pancreas acts on GIP->DPP4 GIP->Pancreas acts on Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites degrades to Derivative Trifluorophenylacetic Acid Derivative Derivative->DPP4 inhibits Insulin Insulin Secretion Pancreas->Insulin increases

Caption: DPP-4 Inhibition Pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Enzyme Inhibition Assay) Compound_Synthesis->In_Vitro_Screening Cellular_Assays Cellular Assays (Potency & Cytotoxicity) In_Vitro_Screening->Cellular_Assays In_Vivo_Testing In Vivo Testing (e.g., OGTT in mice) Cellular_Assays->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

Caption: Drug Discovery Workflow.

A Comparative Structural Analysis of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid and Other Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and physicochemical properties of the synthetic amino acid 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and the naturally occurring amino acid, L-phenylalanine. Due to the limited availability of experimental crystallographic data for this compound, this guide will utilize data for 4-fluoro-L-phenylalanine as a representative fluorinated analogue for structural comparison. The introduction of fluorine atoms into the phenyl ring of an amino acid can significantly alter its electronic properties, hydrophobicity, and conformational preferences, making such modified amino acids valuable tools in drug discovery and protein engineering.[1]

Structural and Physicochemical Properties: A Comparative Overview

The following tables summarize key structural and physicochemical parameters for L-phenylalanine and its fluorinated analogue. These quantitative data provide a basis for understanding the impact of fluorination on the amino acid's fundamental characteristics.

Table 1: Physicochemical Properties

PropertyL-Phenylalanine4-Fluoro-L-phenylalanine (Analogue)
Molecular Formula C₉H₁₁NO₂C₉H₁₀FNO₂
Molecular Weight ( g/mol ) 165.19183.18[2]
pKa (α-COOH) ~2.20~2.20 (Predicted)[3]
pKa (α-NH₃⁺) ~9.31Not available
Hydrophobicity Index 50.0 (Reference)[4]53.2[4]

Table 2: Selected Crystallographic Data (Bond Lengths and Angles)

ParameterL-Phenylalanine4-Fluoro-L-phenylalanine (Analogue)
Cα-Cβ Bond Length (Å) 1.536[5]~1.54
Cβ-Cγ Bond Length (Å) 1.506[5]~1.51
C-F Bond Length (Å) N/A~1.36[6]
N-Cα-C' Bond Angle (°) 110.9[7]~111
Cα-Cβ-Cγ Bond Angle (°) 113.8[7]~114

Impact of Fluorination on Amino Acid Structure and Function

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic distribution of the aromatic ring. This can lead to altered non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for protein structure and ligand-receptor binding. The increased hydrophobicity observed in fluorinated phenylalanine derivatives can enhance their incorporation into lipid environments, potentially improving membrane permeability of peptides containing these residues.[1][4]

Amino Acid Sensing and the mTOR Signaling Pathway

Amino acids are essential nutrients that regulate cell growth and proliferation, in part through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR complex 1 (mTORC1) is a key sensor of amino acid availability. The introduction of synthetic amino acids like this compound could potentially modulate this pathway, offering a strategy for therapeutic intervention in diseases characterized by dysregulated cell growth.

mTOR_Signaling cluster_extracellular Extracellular Space cluster_cell Cell Amino Acids Amino Acids Amino Acid Transporters Amino Acid Transporters Amino Acids->Amino Acid Transporters Intracellular Amino Acids Intracellular Amino Acids Amino Acid Transporters->Intracellular Amino Acids Rag GTPases Rag GTPases Intracellular Amino Acids->Rag GTPases activates mTORC1 mTORC1 Rag GTPases->mTORC1 recruits and activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes

References

Safety Operating Guide

Proper Disposal of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and its containers must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this compound be discharged into drains, waterways, or the soil.[1] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its potential hazards. This compound is classified as a skin, eye, and respiratory irritant.[1][2]

Personal Protective Equipment (PPE): A thorough risk assessment should be conducted before any work begins. The following PPE is mandatory when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[1]

  • Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is required.[1]

Engineering Controls: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[3]

Quantitative Data Summary

Due to the hazardous nature of this halogenated organic compound, in-lab treatment for sewer disposal is not a viable option. Therefore, quantitative thresholds for such disposal methods are not applicable. The primary disposal route is via a licensed hazardous waste facility. The following table summarizes key storage and accumulation limits for hazardous waste in a laboratory setting.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons[4][5]
Maximum Acutely Hazardous Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)[5]
Maximum Storage Time in Lab 6 months from accumulation start date[6][7]
Container Fill Level No more than 3/4 full[7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

  • Waste Identification and Segregation: this compound is a halogenated organic compound.[8] It must be segregated from non-halogenated chemical waste.[8][9][10] Do not mix this waste with other waste streams unless compatibility has been verified. Incompatible mixtures can lead to dangerous reactions.

  • Waste Collection and Containerization:

    • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable container.[1] The container must be compatible with the chemical.

    • Liquid Waste (Solutions): If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[11]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[9][12] Ensure the label is legible and securely attached to the container.

  • Storage: Store waste containers in a designated and secure satellite accumulation area.[5] The storage area should be well-ventilated, and the containers must be kept tightly closed.[1] Ensure secondary containment is used to prevent spills.[6] Do not accumulate large quantities of waste. Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor in a timely manner.

  • Arranging for Final Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5][7] Provide them with accurate information about the waste contents. Do not transport hazardous waste yourself.[4]

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert others.[13] Wear appropriate PPE before attempting to clean up the spill.[1] For small spills, use an inert absorbent material to contain the substance, then place it in a sealed container for disposal as hazardous waste.[1] For large spills, or if you are unsure how to proceed, contact your institution's EHS office or emergency response team.

Disposal Workflow Diagram

cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of This compound Waste is_solid Is the waste solid? start->is_solid collect_solid Collect in a dedicated, labeled solid waste container for halogenated organics. is_solid->collect_solid Yes collect_liquid Collect in a dedicated, labeled liquid waste container for halogenated organics. is_solid->collect_liquid No store_waste Store sealed container in a designated satellite accumulation area with secondary containment. collect_solid->store_waste collect_liquid->store_waste check_full Is the container 3/4 full or has it reached the 6-month storage limit? store_waste->check_full check_full->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. check_full->contact_ehs Yes disposal Disposal at an approved waste disposal plant. contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

The following personal protective equipment is mandatory when handling this compound.[1][2]

PPE CategoryMinimum RequirementSpecifications
Eye/Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[3] Always inspect gloves for degradation or perforation before use.[3]
Body Protection Flame-Resistant Lab CoatA chemical-resistant apron or suit may be necessary for larger quantities or when there is a high risk of splashing.[2]
Respiratory Protection Use in a Well-Ventilated AreaAll work should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[2][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is clearly labeled with the chemical name and hazard pictograms.[2]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][4]

  • Keep the container tightly closed when not in use.[1][4]

2. Engineering Controls:

  • All handling of this compound must be conducted in a properly functioning chemical fume hood.[2][4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

3. Weighing and Preparation:

  • Don all required PPE before handling the compound.

  • Handle the solid material carefully to avoid generating dust.[4][6]

  • Use non-sparking tools to prevent ignition sources.[6]

4. Experimental Use:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Keep all reaction vessels closed when not in use.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Spill Evacuate the area and prevent access to unauthorized personnel.[4] Avoid breathing dust.[6] Wear appropriate PPE. Cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect excess reagent and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and suitable container.[1][6]

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] Do not let the product enter drains, other waterways, or soil.[1][6] Contact your institution's environmental health and safety department for specific disposal procedures.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Weighing & Preparation (Avoid Dust Generation) B->C D Experimental Use (Keep Vessels Closed) C->D E Waste Collection (Labeled, Sealed Container) D->E F Decontaminate Work Area E->F G Remove and Dispose of PPE Properly F->G H Dispose as Hazardous Waste (Follow Regulations) G->H

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-amino-2-(3,4,5-trifluorophenyl)acetic Acid
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.